molecular formula C8H11NO2 B2599032 O-[(2-methoxyphenyl)methyl]hydroxylamine CAS No. 161146-52-7

O-[(2-methoxyphenyl)methyl]hydroxylamine

Cat. No.: B2599032
CAS No.: 161146-52-7
M. Wt: 153.181
InChI Key: OOJGDPODQAPHLV-UHFFFAOYSA-N
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Description

O-[(2-Methoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . Its structure features a hydroxylamine group ether-linked to a 2-methoxybenzyl group . This building block is valuable in organic synthesis and medicinal chemistry research, particularly for constructing novel molecular architectures. As a hydroxylamine derivative, this compound is a versatile precursor in chemical synthesis. It can be used to develop protecting groups for sensitive functionalities or serve as a key intermediate in synthesizing more complex molecules for pharmaceutical and material science research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as a hazardous chemical. Based on similar compounds, it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-[(2-methoxyphenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-8-5-3-2-4-7(8)6-11-9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJGDPODQAPHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methoxyamine and its Hydrochloride Salt: Physicochemical Profiling, Reactivity, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxyamine (O-methylhydroxylamine) represents a fascinating intersection of fundamental synthetic chemistry and advanced translational oncology. Originally utilized as an analytical reagent to selectively derivatize aldehydes and ketones[1], this small molecule has found profound utility in targeted cancer therapies. When formulated as a hydrochloride salt (clinically designated as TRC102), methoxyamine acts as a first-in-class, orally bioavailable inhibitor of the Base Excision Repair (BER) pathway[2].

This technical whitepaper provides an authoritative overview of methoxyamine’s physicochemical properties, elucidates the structural causality behind its distinct nucleophilic behavior, and outlines rigorously validated experimental workflows for its application in both analytical metabolomics and drug development.

Fundamental Physicochemical Profiling

Methoxyamine is typically handled in one of two forms: the highly volatile free base or the stable, crystalline hydrochloride salt. Because the free base is prone to degradation and requires rigorous storage conditions, the pharmaceutical and analytical industries almost exclusively utilize methoxyamine hydrochloride[3].

Quantitative Physicochemical Data

The table below contrasts the foundational parameters of both states, providing the baseline metrics required for formulation and assay design.

PropertyO-Methylhydroxylamine (Free Base)Methoxyamine Hydrochloride (Salt)
Chemical Formula CH₅NO[4]CH₆ClNO[5]
Molecular Weight 47.057 g/mol [1]83.52 g/mol [6]
Physical State Colorless, volatile liquid[4]White crystalline powder[7]
Melting Point -86.4 °C[4]149 - 154 °C[8]
Boiling Point 48.1 - 50 °C at 760 mmHg[4]Decomposes upon heating[6]
Density 0.9069 g/cm³ at 20 °C[3]~1.10 g/cm³[7]
Solubility Miscible in water/alcohols[4]Highly soluble in water/alcohols[8]
Basicity and Electronic Causality

To effectively manipulate methoxyamine in solution, one must understand its diminished basicity. The


 of methoxyamine's conjugate acid is approximately 4.6[9]. Compared to a standard primary aliphatic amine (which typically exhibits a 

around 10), methoxyamine is roughly 100,000 times less basic.

Causality: This drastic reduction in basicity is caused by the strong negative inductive effect (-I effect) of the adjacent, highly electronegative oxygen atom. The oxygen pulls electron density away from the nitrogen, severely destabilizing the formation of the protonated ammonium cation (


) in aqueous environments[9].

Mechanistic Chemistry: The α-Effect and Carbonyl Reactivity

A paradox arises when assessing methoxyamine: despite its weak basicity, it exhibits exceptionally rapid nucleophilic attack against electrophilic centers (such as carbonyl carbons and abasic sites in DNA)[1].

Causality: This hyper-reactivity is driven by the α-effect [10]. The adjacent, unshared electron lone pairs on the oxygen atom experience electrostatic repulsion with the lone pair on the nitrogen. This localized electron-electron repulsion raises the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO), rendering the lone pair far more available for coordinate covalent bonding than its


 would otherwise suggest[10]. Consequently, methoxyamine readily condenses with aldehydes and ketones to form highly stable O-methyl oximes without requiring aggressive thermal or basic catalysis[8].

Biological Applications: TRC102 as a BER Inhibitor

In oncology, tumors frequently deploy the Base Excision Repair (BER) pathway to survive the DNA damage inflicted by standard-of-care alkylating chemotherapeutics like Temozolomide (TMZ)[11]. Methoxyamine hydrochloride (TRC102) acts as a synergistic adjuvant by arresting this exact repair mechanism[1].

When a DNA glycosylase excises a TMZ-damaged base, it leaves behind an apurinic/apyrimidinic (AP) site, which exposes a reactive aldehyde. Methoxyamine capitalizes on its α-effect to rapidly attack this aldehyde, covalently binding to the AP site to form an artificial MX-AP lesion [1]. This covalent adduct structurally blocks the downstream enzyme, AP Endonuclease 1 (APE1), preventing it from cleaving the DNA backbone to complete the repair[11]. The stalled replication fork subsequently triggers topoisomerase II-dependent DNA double-strand breaks, forcing the cancer cell into apoptosis[1][2].

BER_Inhibition Damage Damaged DNA Base (e.g., Alkylation) Glycosylase DNA Glycosylase (Excision) Damage->Glycosylase Recognized by AP_Site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_Site Generates MX_AP MX-AP Covalent Adduct (Lesion) AP_Site->MX_AP Reacts with Methoxyamine Methoxyamine (TRC102) Methoxyamine->MX_AP Binds aldehyde APE1 AP Endonuclease 1 (Blocked) MX_AP->APE1 Inhibits enzyme Apoptosis Irreversible Strand Breaks & Apoptosis MX_AP->Apoptosis Triggers

Fig 1: Mechanism of Base Excision Repair (BER) inhibition by Methoxyamine.

Experimental Methodologies

The following workflows outline robust, self-validating protocols for applying methoxyamine in analytical chemistry and drug efficacy testing.

Protocol 1: GC-MS Sample Derivatization (Methoximation)

Metabolites with reducing sugars exist in equilibrium between ring and open-chain configurations, producing convoluted, multi-peak chromatograms. Methoximation locks these sugars into stable, singular oxime isomers[3].

  • Validation Strategy: Spike samples with Ribitol (internal standard) prior to extraction to validate derivatization efficiency and retention time stability.

  • Causality Check: Why use Pyridine? Pyridine serves a dual role. It is a completely anhydrous solvent that simultaneously acts as an acid scavenger. It neutralizes the HCl from the methoxyamine salt, freeing the methoxyamine base to act as a nucleophile, while preventing the hydrolysis of the newly formed oxime[3].

Step-by-Step Methodology:

  • Dry the biological extract completely under a gentle stream of nitrogen or via centrifugal vacuum evaporation.

  • Reconstitute the dried pellet in 20 µL of Methoxyamine Hydrochloride solution (20 mg/mL dissolved in pure anhydrous pyridine).

  • Vortex vigorously for 30 seconds.

  • Incubate the mixture at 37 °C for 90 minutes with continuous agitation (1200 rpm)[3].

  • Proceed directly to silylation by adding 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) and incubating at 37 °C for an additional 30 minutes.

  • Transfer to a glass vial and analyze via GC-MS.

Methoximation_Workflow Extract Dried Metabolite Extract Reagent Add Methoxyamine HCl (in Pyridine) Extract->Reagent Incubate Incubation (37°C for 60-90 min) Reagent->Incubate Nucleophilic attack Oxime Stable O-Methyl Oximes Incubate->Oxime Eliminates isomers Silylation Silylation (Add MSTFA) Oxime->Silylation Derivatize -OH groups GCMS GC-MS Analysis Silylation->GCMS Enhance volatility

Fig 2: Step-by-step methoximation workflow for GC-MS sample derivatization.

Protocol 2: In Vitro Cytotoxicity Assay (TRC102 + TMZ)

To validate the synergistic cell-killing effect of methoxyamine (TRC102) combined with an alkylating agent, a combinatorial viability assay is required.

  • Validation Strategy: Run parallel controls: Vehicle-only (Negative Control) and TMZ-only (Positive Control). The self-validating outcome must show that the TRC102+TMZ arm exhibits significantly lower IC50 than the TMZ-only arm, proving BER pathway dependence[11].

Step-by-Step Methodology:

  • Seed GBM cells (e.g., U87) into 96-well plates at a density of

    
     cells/well and allow overnight adherence.
    
  • Prepare a dose-response titration of Temozolomide (TMZ) from 1 µM to 500 µM in cell media.

  • To the combination cohort, co-administer Methoxyamine Hydrochloride (TRC102) at a fixed sublethal concentration of 1 mM[11].

  • Incubate cells for 1 to 7 days depending on the specific doubling time of the model being used.

  • Add 20 µL of CellTiter-Glo® or a standard MTT reagent to each well. Read luminescence/absorbance to quantify ATP release (viability).

  • Calculate the Combination Index (CI) using Chou-Talalay methods to verify pharmacological synergy.

References

  • [1] O-Methylhydroxylamine | CH5NO | CID 4113 - PubChem - NIH.

  • [3] O-Methylhydroxylamine: A Technical Guide for Researchers - Benchchem.

  • [2] Methoxyamine - Inxight Drugs.

  • [4] Methoxyamine - Wikipedia.

  • [6] Methoxyamine hydrochloride - Santa Cruz Biotechnology.

  • [7] Methoxyamine Hydrochloride | 593-56-6 - ChemicalBook.

  • [5] Chemical Properties of Methoxyamine hydrochloride (CAS 593-56-6) - Cheméo.

  • [11] Phase I trial of TRC102 (methoxyamine HCl) in combination with temozolomide in patients with relapsed solid tumors and lymphomas | Oncotarget.

  • [8] Methoxyamine 98 593-56-6 - Sigma-Aldrich.

  • [9] On the basicity of hydroxylamine and its derivatives: pKa - ChemPap.

  • [10] α-Effect nucleophiles and azide ion: effective charge studies of displacement reactions at esters - CDN Science Pub.

Sources

Comprehensive Solubility Profiling of O-[(2-Methoxyphenyl)methyl]hydroxylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Synthesis and Bioconjugation Workflows

Executive Summary

O-[(2-Methoxyphenyl)methyl]hydroxylamine, also widely referred to as O-(2-methoxybenzyl)hydroxylamine, is an


-effect nucleophile critically employed in organic synthesis, pharmaceutical drug development, and bioorthogonal bioconjugation. Because this molecule possesses both lipophilic and hydrophilic structural domains, its solubility in organic solvents is profoundly dependent on its ionization state—specifically whether it is utilized as a free base[1] or a hydrochloride salt[2].

As drug development workflows increasingly demand high-yielding, solvent-optimized reactions, treating "solubility" as a static binary is insufficient. This technical guide provides a rigorous examination of the molecule's physicochemical properties, offering empirical solubility data, an explanation of solvation thermodynamics, and a self-validating analytical protocol for laboratory quantification.

Structural Causality and Solvation Thermodynamics

The solubility profile of O-[(2-methoxyphenyl)methyl]hydroxylamine is fundamentally dictated by its three distinct functional sub-structures, which map directly to Hansen Solubility Parameters (HSP)[3]:

  • The Methoxy Group (–OCH₃) : Acts as a strong hydrogen-bond acceptor, significantly increasing the molecule's affinity for polar aprotic solvents (e.g., EtOAc, acetone) by contributing heavily to the polar (

    
    ) parameter.
    
  • The Aromatic Phenyl Ring : Drives London dispersion forces, creating favorable hydrophobic interactions with low-dielectric solvents like toluene and dichloromethane (DCM) via the dispersive (

    
    ) parameter.
    
  • The Aminoxy Group (–O-NH₂) : Functions as both a hydrogen-bond donor and acceptor, heavily influencing the hydrogen-bonding (

    
    ) vector[3].
    

The Ionization Switch & Lattice Energy : When protonated into its hydrochloride salt form, the primary amine (–NH₃⁺) radically alters the energetic landscape. The introduction of an ionic charge drastically increases the lattice energy of the solid form. To overcome this lattice energy, the solute demands high-dielectric solvents capable of effective solvation via ion-dipole interactions. Consequently, while the free base easily dissolves in non-polar organic solvents, the HCl salt is virtually insoluble in them, exhibiting extreme solubility only in highly polar protic or aprotic media.

Empirical Solubility Data Matrix

The following table synthesizes the expected practical solubility of both the free base and the hydrochloride salt in standard laboratory solvents at 25°C. These baseline values are foundational for selecting optimal solvent systems during synthesis, extraction, and chromatographic purification.

SolventDielectric Constant (ε)Free Base (CAS: 161146-52-7)HCl Salt (CAS: 317821-72-0)Solvation Mechanism / Practical Note
Dichloromethane (DCM) 8.9>100 mg/mL<1.0 mg/mLOptimal for free-base extraction; relies on strong dispersion interactions.
Ethyl Acetate (EtOAc) 6.0>100 mg/mL<2.0 mg/mLExcellent for silica-gel chromatographic purification of the free base.
Tetrahydrofuran (THF) 7.5>100 mg/mL<5.0 mg/mLGood universal cosolvent; the oxygen atom acts as a strong H-bond acceptor.
Toluene 2.4~50 mg/mLInsolubleSolvation driven entirely by

stacking and hydrophobic dispersion.
Methanol (MeOH) 32.7>100 mg/mL>50 mg/mLHighly versatile solvent; strong H-bonding disrupts the crystal lattice of both forms.
Dimethyl Sulfoxide (DMSO) 46.7>100 mg/mL>100 mg/mLIdeal stock-solution solvent for assays; highly polar aprotic.
Water (H₂O) 80.1<5.0 mg/mL>100 mg/mLSalt form acts as a strong electrolyte; free base relies on limited H-bonding.

Experimental Protocol: Self-Validating Shake-Flask Solubility Determination

Relying purely on theoretical solubility limits can compromise synthetic yields or lead to unexpected precipitation in continuous-flow systems. It is recommended to validate batch-specific solubility using a rigorous, self-validating empirical method. The "Shake-Flask" methodology coupled with HPLC-UV ensures absolute thermodynamic quantification.

Step-by-Step Methodology:

  • Preparation of Saturated Suspension : Add an excess of the O-[(2-methoxyphenyl)methyl]hydroxylamine compound (e.g., 200 mg) to a 2 mL borosilicate glass vial. Add exactly 1.0 mL of the target organic solvent.

  • Isothermal Equilibration : Seal the vial and place it in a thermostated orbital shaker at exactly 25.0 ± 0.1 °C for 48 hours.

    • Causality: Extended agitation ensures the dissolution-precipitation thermodynamic equilibrium is fully reached, preventing false readings caused by temporary supersaturation.

  • Phase Separation (Filtration) : Rapidly draw the supernatant into a glass syringe and filter through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

    • Causality: PTFE (Polytetrafluoroethylene) is utilized because it is chemically inert to aggressive organics (like DCM and THF). Using Nylon or Cellulose Acetate would result in filter degradation or swelling, absorbing the solvent and artificially skewing the final concentration.

  • Gravimetric & Volumetric Dilution : Immediately cap the vial to prevent solvent evaporation. Dilute a precise aliquot (e.g., 50 µL) into 950 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the analyte falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification : Inject the sample onto a C18 reverse-phase column. Quantify the area-under-the-curve (AUC) against a 5-point validated calibration curve generated from a reference standard.

Protocol Step1 1. Saturation (Shake-Flask, 25°C) Step2 2. Equilibration (48 Hours) Step1->Step2 Step3 3. Filtration (0.45µm PTFE) Step2->Step3 Step4 4. Dilution (Mobile Phase) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Workflow: Self-validating Shake-Flask HPLC-UV solubility determination.

Application Workflow: Oxime Ligation Solvent Selection

In bioconjugation, O-[(2-methoxyphenyl)methyl]hydroxylamine is routinely used for oxime ligation—a highly chemoselective, bioorthogonal "click" reaction targeting aldehydes or ketones on biomolecules[4][5]. The solubility profile of the specific salt form directly dictates the reaction setup.

When synthesizing antibody-drug conjugates (ADCs) or functionalizing delicate proteins, researchers face a phase-mismatch: the biomolecule requires an aqueous buffer, while the organic building block favors non-polar solvents.

  • For the HCl Salt : The inherent water solubility allows for direct dissolution in slightly acidic aqueous buffers (pH 4.5–6.0), where oxime formation is kinetically optimal. This avoids the use of harsh organic co-solvents that might denature the protein.

  • For the Free Base : A co-solvent system must be implemented. The free base is typically dissolved in a high-concentration DMSO or DMF stock solution, which is then spiked into the aqueous biomolecule mixture. The final organic solvent concentration must remain below the biomolecule's precipitation threshold (strictly <10% v/v).

LigationWorkflow Start O-[(2-Methoxyphenyl)methyl] hydroxylamine Form1 Free Base Form (Hydrophobic) Start->Form1 Form2 HCl Salt Form (Hydrophilic) Start->Form2 Prep1 Dissolve in DMSO/DMF Stock Form1->Prep1 Prep2 Dissolve directly in Aqueous Buffer Form2->Prep2 React1 Spike into Biomolecule (Co-solvent <10%) Prep1->React1 React2 Add to Biomolecule (Fully Aqueous) Prep2->React2 End Oxime Bioconjugate Formation React1->End React2->End

Decision tree for solvent selection in bioorthogonal oxime ligation.

Conclusion

Mastering the solubility characteristics of O-[(2-methoxyphenyl)methyl]hydroxylamine is non-negotiable for reproducible scale-up and successful bioconjugation. By strategically leveraging the stark polarity differences between the free base and the hydrochloride salt—and validating these properties through rigorous HPLC-UV profiling—scientists can proactively optimize their solvent systems, ensuring maximum target yield, thermodynamic stability, and optimized reaction kinetics.

References

  • [1] AccelaChem. "Methyl 2-Amino-3-nitroisonicotinate-AccelaChem: Product Information. (Contains CAS 161146-52-7 indexing)". accelachem.com. Available at: 1

  • [2] MolCore. "[1,1'-Biphenyl]-4-carbonitrile,4'-nitro- | MolCore. (Contains CAS 317821-72-0 indexing)". molcore.com. Available at:2

  • [4] Kalia, J., & Raines, R. T. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH." nih.gov. Available at: 4

  • [3] Negera, D., & Yohannes, T. "Hansen Solubility parameters and Green Solvents for Organic Photovoltaics - ResearchGate." researchgate.net. Available at: 3

  • [5] Ulrich, S. "ChemInform Abstract: Oxime Ligation: A Chemoselective Click-Type Reaction for Accessing Multifunctional Biomolecular Constructs | Request PDF - ResearchGate." researchgate.net. Available at: 5

Sources

A Comprehensive Guide to Hydroxylamine Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Hydroxylamine derivatives have emerged as exceptionally versatile and powerful reagents in the landscape of modern organic synthesis. The unique reactivity of the N-O single bond, which can be readily cleaved, allows these compounds to function as both nucleophilic and electrophilic aminating agents, as well as precursors to reactive nitrone intermediates. This guide provides an in-depth exploration of the synthesis, reactivity, and application of hydroxylamine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into core synthetic transformations, including C-N bond formation and heterocyclic synthesis, supported by mechanistic insights, validated experimental protocols, and recent advancements in catalytic and asymmetric applications.

The Unique Reactivity of the N-O Bond: A Chemist's Swiss Army Knife

The synthetic utility of hydroxylamine derivatives is fundamentally rooted in the inherent properties of the nitrogen-oxygen (N-O) bond. With bond dissociation energies ranging from 55 to 65 kcal·mol⁻¹, this bond is significantly weaker than C-C, C-N, or C-O bonds, making it susceptible to cleavage under various conditions.[1] This inherent lability is the key to their diverse reactivity.

1.1 A Tunable Synthon: By substituting the hydrogen atoms on the nitrogen and oxygen, a vast array of derivatives can be created, each with a finely tuned reactivity profile. These substitutions govern whether the nitrogen atom will act as a nucleophile or an electrophile.

  • N-Substituted Hydroxylamines (R₂NOH): These derivatives typically exhibit nucleophilic character at the nitrogen atom. They are crucial precursors for the synthesis of nitrones.[2][3]

  • O-Substituted Hydroxylamines (H₂NOR): Attaching an electron-withdrawing group to the oxygen atom (e.g., acyl, sulfonyl) transforms the nitrogen into an electrophilic center ("NH₂⁺" synthon).[4] These reagents are cornerstones of modern electrophilic amination reactions.

1.2 Common Classes of Derivatives: The strategic choice of the hydroxylamine derivative is paramount for achieving the desired chemical transformation. A summary of common derivatives and their primary applications is presented below.

Derivative ClassGeneral StructurePrimary ApplicationKey Features
O-Acyl Hydroxylamines R₂N-OC(O)R'Electrophilic AminationStable, accessible reagents for C-N bond formation.[4]
O-Sulfonyl Hydroxylamines R₂N-OSO₂R'Electrophilic Amination, Neber RearrangementHighly activated, excellent leaving group.[5][6]
N,O-Disubstituted Hydroxylamines RNH-OR'Synthesis of N,O-disubstituted productsCan be synthesized via conjugate addition or reductive amination.[1]
N-Alkyl Hydroxylamines RNHOHNitrone FormationKey precursors for [3+2] cycloaddition reactions.[7]
Hydroxylamine Salts [NH₃OH]⁺X⁻Nucleophilic Amination, Oxime FormationReadily available, foundational starting materials.[8]

Core Applications in Carbon-Nitrogen Bond Formation

The construction of C-N bonds is a fundamental objective in the synthesis of pharmaceuticals, agrochemicals, and materials.[9] Hydroxylamine derivatives offer powerful and often complementary strategies to traditional methods.

Electrophilic Amination: The "NH₂⁺" Synthon in Action

Historically, amination reactions relied on nucleophilic nitrogen sources (e.g., ammonia, amines). The development of O-acylated and O-sulfonylated hydroxylamine derivatives revolutionized the field by enabling the use of an electrophilic nitrogen source.[4] This approach allows for the amination of a wide range of carbon nucleophiles, such as Grignard reagents, organozincs, and enolates.[4][9]

Transition metal catalysis, particularly with copper, has significantly expanded the scope and efficiency of these reactions.[4] The general mechanism involves the nucleophilic attack of an organometallic species on the electrophilic nitrogen of the hydroxylamine derivative, with the O-acyl or O-sulfonyl group acting as a leaving group.

Featured Protocol: Copper-Catalyzed Electrophilic Amination of Grignard Reagents

This protocol describes a typical procedure for the amination of an aryl Grignard reagent using an O-benzoyl hydroxylamine derivative. The causality behind this choice is the enhanced stability and handling of O-benzoyl derivatives compared to more reactive O-sulfonyl counterparts, while the copper catalyst facilitates the C-N bond-forming reductive elimination step.

Step-by-Step Methodology:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuCl₂ (5 mol%) and a suitable ligand, such as Xantphos (5.5 mol%).

  • Solvent Addition: Add anhydrous THF (tetrahydrofuran) via syringe and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add a solution of the O-benzoyl hydroxylamine derivative (1.0 equiv) in anhydrous THF.

  • Nucleophile Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv) dropwise over 20 minutes, maintaining the temperature at 0 °C. The slow addition is critical to control the exotherm and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting hydroxylamine derivative is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. This step protonates the resulting magnesium alkoxide and facilitates the separation of organic and aqueous layers.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Neber Rearrangement: From Ketones to α-Amino Ketones

The Neber rearrangement is a powerful transformation for the synthesis of α-amino ketones from ketoximes.[10][11] The reaction proceeds by treating an O-sulfonylated ketoxime with a base, such as an alkoxide.[11][12]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the α-carbon, which is made acidic by the adjacent C=N bond.[12] This is followed by an intramolecular nucleophilic attack on the nitrogen atom, displacing the sulfonate leaving group to form a transient 2H-azirine intermediate.[11][13] Subsequent hydrolysis of this strained three-membered ring yields the final α-amino ketone product.[12][13] The choice of an O-tosyl or O-mesyl group is crucial as they are excellent leaving groups, facilitating the key cyclization step.

Logical Workflow for the Neber Rearrangement

Neber_Rearrangement Ketone Ketone Ketoxime Ketoxime Ketone->Ketoxime Condensation Hydroxylamine H₂NOH Hydroxylamine->Ketoxime Tosyl_Oxime O-Tosyl Ketoxime Ketoxime->Tosyl_Oxime Tosylation TsCl TsCl, Pyridine TsCl->Tosyl_Oxime Azirine 2H-Azirine Intermediate Tosyl_Oxime->Azirine Rearrangement Base Base (e.g., NaOEt) Base->Azirine Amino_Ketone α-Amino Ketone Azirine->Amino_Ketone Hydrolysis Hydrolysis H₂O / H⁺ Hydrolysis->Amino_Ketone Nitrone_Cycloaddition cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Aldehyde Aldehyde / Ketone Condensation Condensation (e.g., Toluene, reflux) Aldehyde->Condensation Hydroxylamine N-Subst. Hydroxylamine Hydroxylamine->Condensation Alkene Alkene Dipolarophile Cycloaddition [3+2] Cycloaddition (In Situ) Alkene->Cycloaddition Condensation->Cycloaddition Nitrone Intermediate Purification Purification (Chromatography) Cycloaddition->Purification Product Isoxazolidine Purification->Product

Caption: Experimental workflow for isoxazolidine synthesis via nitrone cycloaddition.

Modern Frontiers: Catalysis and Asymmetric Synthesis

The field continues to evolve, with significant progress in the development of catalytic and enantioselective transformations involving hydroxylamine derivatives.

  • Asymmetric Amination: Chiral ligands combined with transition metal catalysts (e.g., Cu, Pd) have enabled highly enantioselective electrophilic aminations, providing access to chiral amines, which are privileged structures in medicinal chemistry. [1]* Iron-Catalyzed Aminofunctionalization: The use of inexpensive and benign iron catalysts has enabled novel aminative difunctionalizations of unactivated alkenes, installing medicinally relevant amine groups like methylamine, morpholine, and piperazine. [14]These methods showcase excellent functional group tolerance and scalability. [14]* Photoredox Catalysis: Recent advancements have utilized photoredox catalysis for C-H amination of (hetero)arenes, further expanding the toolkit for late-stage functionalization.

Practical Considerations and Protocol Validation

5.1 Stability and Handling: While many O-acyl hydroxylamine derivatives are bench-stable solids, hydroxylamine itself and some of its salts can be unstable and potentially explosive, especially in concentrated form or upon heating. [8]It is crucial to consult safety data sheets (SDS) and handle these reagents with appropriate care in a well-ventilated fume hood.

5.2 Troubleshooting Common Issues:

  • Low Yield in Neber Rearrangement: Incomplete tosylation of the ketoxime or use of a weak base can lead to low yields. Ensure the tosylation step goes to completion (monitored by TLC) and use a sufficiently strong base like sodium ethoxide in ethanol.

  • Side Reactions in Electrophilic Amination: Over-addition of the organometallic reagent can lead to side products. Slow, controlled addition at low temperatures is critical. The purity of the Grignard or organozinc reagent is also paramount.

  • Poor Stereoselectivity in Cycloadditions: The stereochemical outcome of [3+2] cycloadditions can be influenced by temperature, solvent, and the presence of Lewis acids. Optimization of these parameters may be required to achieve the desired diastereoselectivity.

Conclusion and Future Outlook

Hydroxylamine derivatives are firmly established as indispensable tools in organic synthesis. Their tunable reactivity allows them to participate in a diverse array of transformations for constructing C-N bonds and heterocyclic systems. The ongoing development of novel, stable aminating reagents and the application of modern catalytic methods, including iron catalysis and photoredox systems, continue to push the boundaries of what is possible. [14]Future research will likely focus on expanding the scope of asymmetric catalysis, developing more sustainable and atom-economical processes, and applying these powerful reagents to solve increasingly complex challenges in total synthesis and drug discovery.

References

  • Title: Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of - Research Collection Source: ETH Zurich Research Collection URL: [Link]

  • Title: Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines Source: MDPI URL: [Link]

  • Title: Methods for Hydroxamic Acid Synthesis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Hydroxylamine synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Hydroxylamine derivatives used for electrophilic amination reactions. Source: ResearchGate URL: [Link]

  • Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: ACS Publications URL: [Link]

  • Title: Neber rearrment Source: Slideshare URL: [Link]

  • Title: ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates Source: ResearchGate URL: [Link]

  • Title: Hydroxylamine synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents Source: Wiley-VCH URL: [Link]

  • Title: Nitrones: Comprehensive Review on Synthesis and Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines Source: Royal Society of Chemistry URL: [Link]

  • Title: Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids Source: White Rose eTheses Online URL: [Link]

  • Title: Hydroxylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Intramolecular cycloaddition of nitrones in total synthesis of natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Neber Rearrangement / M.Sc. chemistry / semester 4 / organic synthesis Source: YouTube URL: [Link]

  • Title: REVIEW Electrophilic Aminating Agents in Total Synthesis Source: University of Liverpool Repository URL: [Link]

  • Title: Neber rearrangement Source: Grokipedia URL: [Link]

  • Title: A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t Source: Arkivoc URL: [Link]

  • Title: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions Source: link.springer.com URL: [Link]

  • Title: asian journal of chemistry Source: Semantic Scholar URL: [Link]

  • Title: Berkowitz2012 Neber Rearrangement PDF Source: Scribd URL: [Link]

Sources

The Hydroxylamine Motif in Modern Drug Design: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically underrepresented in bioorganic synthesis due to its reactivity, the hydroxylamine (–NH–OH) functional group has evolved into a cornerstone of medicinal chemistry[1]. With bond dissociation energies (BDE) between 55 to 65 kcal·mol⁻¹ and highly tunable pKa values[1], hydroxylamines are remarkably versatile. This whitepaper analyzes the structural utility of hydroxylamines across three critical domains of therapeutic development: the controlled release of nitric oxide (NO), the targeted inhibition of zinc-dependent metalloenzymes (HDACs), and high-efficiency bioconjugation via bioorthogonal oxime ligation.

Mechanistic Applications of Hydroxylamines

Nitric Oxide (NO) Donors and Targeted Prodrugs

Nitric oxide is an endogenous diatomic signaling molecule critical for vasodilation and neuronal function; however, its administration is limited by its short biological half-life and off-target toxicity. Hydroxylamine derivatives—specifically diazeniumdiolates and


-hydroxyguanidines (NHGs)—serve as stable prodrugs that conceal NO until enzymatic or metabolic activation.

For example, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-glutamyl transpeptidase (

-GT) can be leveraged to trigger NHG-based prodrugs to yield reno-selective vasodilation, avoiding systemic hypotension. By utilizing specific enzymatic triggers, researchers bypass the poor spatial-temporal accumulation of pure NO gas therapy[2].

NO_Pathway Prodrug NO-Donor Prodrug (e.g., NHG) Intermediate Unstable Anion Intermediate Prodrug->Intermediate Activation Enzyme Enzymatic Trigger (γ-GT) Enzyme->Prodrug Catalysis Release Spontaneous Hydrolysis Intermediate->Release NO Nitric Oxide (NO) Release->NO Effect Targeted Vasodilation NO->Effect Cellular Signaling

Nitric Oxide Prodrug Enzymatic Activation and Intracellular Signaling Pathway

Hydroxamic Acids as Metalloenzyme Inhibitors (HDACs)

The primary route to obtain hydroxamic acids relies on the use of hydroxylamines in an aqueous or organically-protected solution reacting with carboxylic acid derivatives[3]. The hydroxamic acid moiety features strong bidentate chelating capabilities for


 and 

ions, making it the premier pharmacophore for inhibiting Histone Deacetylases (HDACs)[3].

HDACs are upregulated in various cancers and are defined by a 14-Å internal cavity terminating in a catalytic


 ion[4]. Vorinostat (SAHA), an FDA-approved drug for T-cell lymphoma, inserts its linear aliphatic linker into this cavity, while its terminal hydroxamic acid completely coordinates the zinc ion—effectively blocking the deacetylation of local histones and enforcing tumor cell apoptosis[4],[3].

HDAC_Inhibitor SAHA Vorinostat (SAHA) Hydroxamic Acid Motif HDAC HDAC Enzyme 14-Å Active Site SAHA->HDAC Binds Cavity Zinc Zn2+ Ion Chelation SAHA->Zinc Bidentate Chelation Chromatin Chromatin Open State Maintained HDAC->Chromatin Prevents Deacetylation Zinc->HDAC Inactivates Transcription Gene Transcription (p21 Upregulation) Chromatin->Transcription Apoptosis Tumor Cell Apoptosis/Arrest Transcription->Apoptosis

Mechanistic Workflow of HDAC Inhibition by Hydroxamic Acid Derivatives

Bioorthogonal Chemistry: The Power of Oxime Ligation

Bioorthogonal chemistry aims to construct covalent bonds within living systems without perturbing native biochemical processes[5]. While classic methods like the Staudinger ligation catalyzed the field, oxime ligation—the condensation of a ketone or aldehyde with an aminooxy (hydroxylamine) or hydrazine group to form an oxime—has proven immensely powerful[5].

Ketones are highly inert to native biomolecules, ensuring extreme selectivity. However, their condensation with hydroxylamines is notoriously slow[5]. Historically, aniline was used as an organocatalyst, but recent breakthroughs point to


-phenylenediamine (mPDA) as up to 15 times more efficient. Because mPDA has dramatically higher aqueous solubility than aniline, it can be applied at higher concentrations without precipitating, successfully labeling therapeutic proteins in as little as 5 minutes[6].

Oxime_Ligation Ketone Biomolecule (Ketone) Intermediate Hemiaminal Intermediate Ketone->Intermediate Hydroxylamine Hydroxylamine Probe (-O-NH2) Hydroxylamine->Intermediate Catalyst Catalyst (mPDA) Catalyst->Intermediate Accelerates Oxime Stable Oxime Conjugate Intermediate->Oxime Dehydration

Catalyst-Accelerated Bioorthogonal Oxime Ligation Workflow

Comparative Data: Quantitative Benchmarks

The following table summarizes key pharmacokinetic and chemical kinetics metrics illustrating why hydroxylamine modifications are adopted during lead optimization.

Chemical Class / MotifPrimary Target / ActionKinetic or Efficacy BenchmarkKey Advantage
Diazeniumdiolate Endogenous NO DeliveryYields up to 2 moles NO per mole of parent amine.Highly controlled, site-specific unmasking avoiding systemic toxicity.
Hydroxamic Acid (SAHA) Pan-HDAC InhibitionPan-isoform IC

ranges from 13 nM to 158 nM[4].
Extreme high-affinity bidentate coordination of the active-site

.
mPDA-Catalyzed Oxime Bioorthogonal LigationUp to 15x faster than aniline[6].High aqueous solubility allows higher loading, enabling <5 min labeling.

Validated Experimental Methodologies

Protocol 1: Synthesis of Vorinostat (SAHA) via Hydroxylamine

This protocol establishes the coupling of a linear aliphatic spacer with a hydroxylamine to generate the zinc-binding hydroxamate motif[7].

Rationale: The reaction utilizes a transamidation approach. Hydroxylamine is introduced as a hydrochloride salt. KOH is necessary to liberate the nucleophilic free amine in situ, driving the displacement of the intermediate methyl ester into the final hydroxamic acid.

  • Pre-Activation: Treat monomethyl suberate (1.0 eq) with

    
    -butyl chloroformate (1.1 eq) and N-methylmorpholine in THF at 0 °C to form the mixed anhydride.
    
  • Amidation: Add aniline (1.0 eq) dropwise. Stir at room temperature for 4 hours to yield the methyl ester intermediate.

    • Self-Validation Check: Monitor via TLC/LC-MS. Proceed only when the ester mass [M+H]⁺ is the dominant peak.

  • Hydroxylamine Free-Basing: In a separate flask, dissolve hydroxylamine hydrochloride (

    
    , 4.0 eq) in methanol. Carefully add KOH (4.0 eq) at 0 °C.
    
    • Self-Validation Check: Measure the pH of the methanolic solution. It must be strongly alkaline (pH > 10) to confirm the complete deprotonation of the hydrochloride salt.

  • Hydroxamate Formation: Filter the precipitated KCl salts. Add the free hydroxylamine solution to the methyl ester intermediate. Stir at room temperature for 12 hours[7].

  • Isolation: Quench with 1M HCl until pH 7. Extract the aqueous phase with ethyl acetate, dry over

    
    , and recrystallize from methanol/water to yield pure Vorinostat (SAHA).
    
Protocol 2: mPDA-Catalyzed Oxime Ligation for Bioconjugation

This workflow maps the bioorthogonal labeling of a ketone-bearing target protein utilizing


-phenylenediamine (mPDA)[6].

Rationale: Oxime ligation requires a slightly acidic environment (pH 6.5–7.0). This protonates the ketone carbonyl just enough to enhance nucleophilic attack by the hydroxylamine without fully protonating (and deactivating) the hydroxylamine nucleophile itself[6].

  • Buffer Preparation: Prepare a 100 mM phosphate buffer adjusted strictly to pH 6.5.

  • Protein Substrate Addition: Dissolve the ketone-functionalized protein (e.g., modified ciliary neurotrophic factor) to a final concentration of 10

    
    M in the buffer.
    
  • Catalyst Loading: Add mPDA stock solution to achieve a final catalyst concentration of 10 mM. (Note: mPDA's superior solubility prevents the precipitation issues common with aniline at this concentration).

  • Probe Addition: Add the aminooxy-fluorophore (hydroxylamine probe) to a final concentration of 1 mM (100-fold excess relative to protein).

  • Incubation & Kinetics Check: Incubate at 25 °C.

    • Self-Validation Check: Pull a 5

      
      L aliquot at t = 5 minutes. Run intact protein MS. An intermediate mass shift (+
      
      
      
      ) confirms the transient hemiaminal formation, while the final dehydrated mass confirms successful oxime completion[6].
  • Purification: Terminate the reaction and remove excess unreacted probe and mPDA using a size exclusion spin column (e.g., 10 kDa MWCO).

References

  • Title: Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Source: MDPI. URL: [Link]

  • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Source: ACS Omega. URL: [Link]

  • Title: A new class of NO-donor pro-drugs triggered by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -glutamyl transpeptidase with potential for reno-selective vasodilatation.
    Source:  PubMed.
    URL: [Link]
    
  • Title: Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications. Source: Nanoscale (RSC Publishing). URL: [Link]

  • Title: Bioorthogonal Chemistry and Its Applications. Source: ACS Publications. URL: [Link]

  • Title: A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Source: ACS Publications. URL: [Link]

  • Title: Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. Source: PubMed Central (PMC) / NIH. URL: [Link]

  • Title: Inhibitors of Human Histone Deacetylase: Synthesis and Enzyme and Cellular Activity of Straight Chain Hydroxamates. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Sensitivity Profiling of Carbonyl and Carboxyl Metabolites via 2-MOBHA Derivatization in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS) Compound Profiled: O-[(2-methoxyphenyl)methyl]hydroxylamine (2-MOBHA)

Executive Summary & Mechanistic Rationale

The comprehensive characterization of highly polar, hydrophilic metabolites—such as tricarboxylic acid (TCA) cycle intermediates, short-chain fatty acids (SCFAs), and monosaccharides—remains a fundamental challenge in liquid chromatography-mass spectrometry (LC-MS)[1]. These endogenous molecules suffer from negligible retention on reversed-phase (RP) columns and demonstrate exceedingly low electrospray ionization (ESI) efficiency[2].

While traditional derivatizing agents like methoxyamine (MeOX) impart the volatility required for GC-MS workflows[3], they fail to provide the necessary hydrophobicity for RP-LC-MS. To bridge this gap, O-[(2-methoxyphenyl)methyl]hydroxylamine (2-MOBHA) —commonly referred to as 2-methoxybenzylhydroxylamine—has been engineered as a premier bifunctional derivatization agent[2][4].

The Causality of Molecular Design

Choosing 2-MOBHA over standard O-benzylhydroxylamine (O-BHA) or pentafluorobenzylhydroxylamine (PFBHA) is driven by strict physicochemical advantages:

  • Dual Reactivity Paradigm: 2-MOBHA acts as a potent nucleophile. Unassisted, it targets carbonyls (aldehydes and ketones) to form stable oximes[5]. When paired with a carbodiimide coupling reagent like EDC, it reacts with carboxylic acids to yield robust hydroxamates[4][6]. This allows the simultaneous capture of multiple key metabolic classes in one pot.

  • Chromatographic Focusing: The addition of the bulky methoxybenzyl structural tag vastly increases the compound's hydrophobicity, dramatically shifting polar metabolites into the optimal retention window of standard C18 stationary phases[1].

  • Ionization & Fragmentation Directing: The ortho-methoxy group functions as an electron-donating moiety. During positive-mode ESI, the localized electron density substantially amplifies the overall proton affinity of the derivative[2]. More importantly, during Collision-Induced Dissociation (CID), the O–N bond reliably cleaves. The resulting 2-methoxybenzyl cation is resonance-stabilized by the methoxy lone pairs, funneling the ion current into a single, highly abundant diagnostic reporter ion. This maximizes the signal-to-noise (S/N) ratio for targeted Multiple Reaction Monitoring (MRM).

Experimental Logic and Workflows

Pathway A Biological Sample (Plasma/Urine/Cells) B Metabolite Extraction (Cold MeOH/H2O) A->B C Polar Metabolite Pool (R-COOH, R-C=O) B->C Quench & Centrifuge D Derivatization 2-MOBHA + EDC + Pyridine C->D Nucleophilic Attack E Tagged Derivatives (Oximes & Hydroxamates) D->E 60 min, 25°C F RP-LC-ESI-MS/MS Analysis E->F LLE Clean-up

Workflow for metabolomic extraction and 2-MOBHA derivatization of polar metabolites.

Quantitative Comparison of Derivatization Agents

To benchmark 2-MOBHA's effectiveness, the following table summarizes its capabilities against established industry reagents:

Derivatizing AgentTarget Functional GroupsAnalytical PlatformESI Proton Affinity BoostDiagnostic CID MS/MS ReporterChromatographic Impact
Methoxyamine (MeOX) Carbonyls (Aldehydes/Ketones)GC-MS[3]LowN/A (EI Fragmentation)Enhances volatility; no RP-LC retention.
PFBHA CarbonylsGC-MS / LC-MSModeratem/z 181 (PFB cation)Extremely hydrophobic; highly electronegative.
O-BHA Carbonyls & Carboxyls[1]LC-MSHighm/z 91 (Tropylium ion)Excellent RP-LC retention.
2-MOBHA / 4-MOBHA Carbonyls & Carboxyls[2]LC-MSExceptional Specific Methoxybenzyl cation Excellent RP-LC retention; highest ESI sensitivity.

Validated Experimental Protocol

This methodology incorporates a self-validating system: by spiking Stable-Isotope Labeled (SIL) internal standards (e.g.,


-succinate or 

-2-MOBHA) prior to derivatization, the analyst intrinsically controls for both reaction efficiency fluctuations and post-derivatization matrix effects.
Materials & Reagents preparation
  • 2-MOBHA Solution: Prepare a

    
     solution of O-[(2-methoxyphenyl)methyl]hydroxylamine hydrochloride in Pyridine.
    
    • Causality Check: Pyridine is strictly chosen over water/methanol because it acts simultaneously as an acid scavenger (buffering the hydrochloride salt) and a nucleophilic catalyst, maintaining the free-base form of the hydroxylamine necessary for nucleophilic attack without rapidly hydrolyzing the EDC coupling agent[5].

  • EDC Solution: Prepare a

    
     solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in LC-MS grade water. Prepare fresh daily.
    
Sample Quenching & Extraction
  • Add

    
     of biological fluid (e.g., plasma, urine) to 
    
    
    
    of cold (
    
    
    ) Methanol/Acetonitrile (
    
    
    , v/v) containing SIL internal standards.
  • Vortex vigorously for

    
    , then incubate on ice for 
    
    
    
    to fully precipitate proteins and halt enzymatic activity.
  • Centrifuge at

    
     for 
    
    
    
    at
    
    
    . Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.
Derivatization Reaction
  • Reconstitute the dried metabolite extract in

    
     of the 
    
    
    
    2-MOBHA/Pyridine solution.
  • Add

    
     of the 
    
    
    
    EDC solution.
  • Vortex immediately and incubate the mixture at

    
     (Room Temperature) for 
    
    
    
    .
    • Causality Check: Do not exceed

      
      . Elevated temperatures (e.g., 
      
      
      
      ) can accelerate reaction kinetics but concurrently trigger the thermal decarboxylation of highly labile endogenous keto-acids such as oxaloacetate into pyruvate, leading to critical artifactual data[1].
Liquid-Liquid Extraction (Clean-up)
  • Following incubation, add

    
     of Ethyl Acetate and 
    
    
    
    of
    
    
    in water to the reaction mixture.
  • Vortex for

    
    , then centrifuge at 
    
    
    
    for
    
    
    to facilitate phase separation.
  • Transfer the upper organic layer (containing the derivatized hydrophobic oximes/hydroxamates) to a clean LC vial. Evaporate to dryness and reconstitute in

    
     of 
    
    
    
    in water for LC-MS analysis.
    • Causality Check: Skipping the LLE step injects high concentrations of pyridine and unreacted EDC directly into the ESI source, causing catastrophic ion suppression and rapid fouling of the mass spectrometer optics.

Analytical Logic & Mass Spectrometry

Mechanism Target Target Metabolite (Hydrophilic) Tagged Derivatized Analyte (Hydrophobic) Target->Tagged EDC Coupling Reagent 2-MOBHA Reagent (Proton-Affinity Tag) Reagent->Tagged Conjugation ESI ESI+ Ionization [M+H]+ Tagged->ESI LC Separation Fragment Diagnostic Reporter Ion (High S/N MRM) ESI->Fragment CID Cleavage

Chemical logic of 2-MOBHA derivatization: from target tagging to diagnostic CID fragmentation.

Recommended LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 or Waters Acquity HSS T3 (

    
    ). The analytes now possess benzyl rings, facilitating profound pi-pi and hydrophobic interactions with the stationary phase.
    
  • Mobile Phase A:

    
     Formic Acid in MS-grade Water.
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient: Fast RP gradient (

    
     B to 
    
    
    
    B over
    
    
    ).
  • Detection Mode: Positive Electrospray Ionization (ESI+). Monitor specific transitions taking advantage of the loss of the diagnostic methoxybenzyl fragment, establishing exceptionally clean MRM chromatograms even in complex matrices like feces or crude biofluids.

References

  • Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry Analytical Chemistry, ACS Publications URL:[Link]

  • Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection Analytical Biochemistry, PubMed URL:[Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples Molecules, MDPI URL:[Link]

  • MeOx-TMS derivatization for GC-MS metabolic profiling of urine and application in the discrimination between normal and diabetic models ResearchGate / Metabolomics literature URL:[Link]

Sources

Application Notes and Protocols: Enhancing Chemotherapy Efficacy with Methoxyamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Overcoming Chemotherapy Resistance by Targeting DNA Repair

A fundamental challenge in oncology is the intrinsic and acquired resistance of cancer cells to DNA-damaging chemotherapeutic agents. Many successful treatments, including alkylating agents like temozolomide (TMZ) and purine analogs like fludarabine, function by inducing cytotoxic DNA lesions.[1][2] However, cancer cells can evade apoptosis by co-opting highly efficient DNA repair mechanisms. The Base Excision Repair (BER) pathway is a primary defense mechanism against base damage, and its upregulation is a known contributor to chemoresistance.[3][4]

This guide focuses on a powerful strategy to counteract this resistance: the inhibition of the BER pathway using Methoxyamine Hydrochloride (MX, also known as TRC-102). Methoxyamine is a small molecule inhibitor that prevents the repair of a key intermediate in the BER pathway, leading to the accumulation of cytotoxic lesions and a synergistic enhancement of chemotherapy-induced cell death.[2][5] These notes provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for researchers seeking to leverage this combination therapy in preclinical cancer models.

Mechanism of Action: Creating a "Roadblock" in the Base Excision Repair Pathway

To effectively use methoxyamine, it is crucial to understand its precise molecular mechanism. It does not directly inhibit a DNA repair enzyme but rather modifies the DNA lesion itself, making it unrecognizable to the repair machinery.

  • Chemotherapy-Induced Damage: Alkylating agents like TMZ generate numerous DNA base adducts, primarily N7-methylguanine and N3-methyladenine.[1]

  • Base Removal & AP Site Formation: DNA glycosylases recognize and excise these damaged bases, leaving behind a non-instructive, cytotoxic lesion known as an apurinic/apyrimidinic (AP) site.[3][6] This AP site is a critical intermediate in the BER pathway.

  • Methoxyamine Intervention: Methoxyamine is a potent nucleophile that reacts specifically with the open-ring aldehyde group present at the AP site.[3][7] This reaction forms a stable methoxyamine-AP site adduct (MX-AP).

  • BER Pathway Blockade: The key enzyme responsible for processing AP sites, AP Endonuclease 1 (APE1), cannot recognize or cleave the MX-AP adduct.[7][8] This effectively stalls the BER pathway.

  • Induction of Cytotoxicity: The persistence of these unrepaired MX-AP sites is highly toxic. During DNA replication, these lesions lead to stalled replication forks, which can collapse and generate lethal DNA double-strand breaks (DSBs), ultimately triggering apoptosis.[3][9]

This mechanism transforms a repairable single-base lesion into a permanent, lethal roadblock, thereby sensitizing cancer cells to the initial chemotherapeutic agent.

BER_Inhibition_by_Methoxyamine cluster_0 Standard BER Pathway (Active) cluster_1 BER Pathway with Methoxyamine (Inhibited) DNA_damage DNA Damage (e.g., Alkylation) Glycosylase DNA Glycosylase DNA_damage->Glycosylase Recognition AP_site Apurinic/Apyrimidinic (AP) Site Glycosylase->AP_site Base Excision APE1 APE1 Endonuclease AP_site->APE1 Recognition Repair_synthesis Repair Synthesis & Ligation APE1->Repair_synthesis Incision Repaired_DNA Repaired DNA Repair_synthesis->Repaired_DNA Completion DNA_damage_2 DNA Damage (e.g., Alkylation) Glycosylase_2 DNA Glycosylase DNA_damage_2->Glycosylase_2 Recognition AP_site_2 Apurinic/Apyrimidinic (AP) Site Glycosylase_2->AP_site_2 Base Excision Methoxyamine Methoxyamine (MX) AP_site_2->Methoxyamine Reaction MX_AP_adduct MX-AP Adduct (Blocked Site) Methoxyamine->MX_AP_adduct APE1_2 APE1 Endonuclease MX_AP_adduct->APE1_2 Blocks Recognition DSB Replication Fork Collapse -> Double-Strand Breaks MX_AP_adduct->DSB Persistence during S-Phase Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Methoxyamine (MX) in blocking Base Excision Repair (BER).

Experimental Design and Protocols

A logical workflow is essential to validate the chemosensitizing effects of methoxyamine. The following protocols provide a framework for in vitro assessment, starting with cytotoxicity and progressing to mechanistic validation.

Experimental_Workflow start Select Cell Line & Chemotherapeutic Agent protocol1 Protocol 1: Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->protocol1 determine_ic50 Determine IC50 Values (Chemo +/- MX) protocol1->determine_ic50 protocol2 Protocol 2: Clonogenic Survival Assay determine_ic50->protocol2 Use Sub-lethal Doses protocol3 Protocol 3: Western Blot determine_ic50->protocol3 Select Effective Doses assess_survival Assess Long-Term Reproductive Viability protocol2->assess_survival conclusion Conclusion: Confirm Chemosensitization assess_survival->conclusion assess_markers Assess DNA Damage Markers (γH2AX) protocol3->assess_markers assess_markers->conclusion

Caption: A logical workflow for validating methoxyamine-induced chemosensitization.

Quantitative Data Summary: Recommended Starting Concentrations

The optimal concentrations of methoxyamine and the accompanying chemotherapeutic agent are cell-line dependent and must be determined empirically. The following table provides a starting point for experimental design based on published literature.

AgentCancer Type (Example)In Vitro Concentration RangeIn Vivo Dosing (Mouse)Reference(s)
Methoxyamine (MX) Glioblastoma, Colon, Ovarian1 - 12 mM100 mg/kg (oral gavage)[1][3][9][10]
Temozolomide (TMZ) Glioblastoma100 - 1500 µM65 mg/kg (oral gavage)[1][10]
Fludarabine Hematologic Malignancies(Dose-dependent)(Not specified in searches)[3]
5-Fluorouracil (5-FU) Colon(Dose-dependent)(Not specified in searches)[11]

Note: Methoxyamine alone typically exhibits low cytotoxicity at effective concentrations.[3] The goal is to use a concentration of methoxyamine that significantly enhances the potency of the primary chemotherapeutic agent.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of a fixed, non-toxic concentration of methoxyamine. A significant decrease in the IC50 value for the combination treatment indicates sensitization.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Methoxyamine Hydrochloride (e.g., MedChemExpress HY-Y0958)

  • Chemotherapeutic agent (e.g., Temozolomide)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) to ensure they are in the logarithmic growth phase at the time of analysis. Allow cells to adhere overnight.

  • Drug Preparation:

    • Prepare a 2X stock solution of methoxyamine in complete medium at a concentration known to be largely non-toxic (e.g., 2 mM, for a 1 mM final concentration).

    • Prepare a series of 2X stock solutions of the chemotherapeutic agent (e.g., Temozolomide) in complete medium, covering a range expected to span from no effect to complete cell death.

  • Treatment Groups (in triplicate or quadruplicate):

    • Vehicle Control: Add medium only.

    • Methoxyamine Alone: Add the 2X methoxyamine stock solution and an equal volume of medium.

    • Chemotherapy Alone: Add each concentration of the 2X chemotherapy stock solution and an equal volume of medium.

    • Combination Treatment: Add each concentration of the 2X chemotherapy stock solution and an equal volume of the 2X methoxyamine stock solution.

  • Incubation: Incubate the plate for a period relevant to the drug's mechanism (typically 48-72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized viability against the log of the chemotherapeutic agent's concentration.

    • Use non-linear regression (dose-response curve) to calculate the IC50 for the "Chemotherapy Alone" and "Combination Treatment" groups.

Protocol 2: Clonogenic Survival Assay

Objective: To assess the ability of single cells to undergo unlimited division and form colonies after treatment, providing a measure of long-term reproductive cell death.

Materials:

  • 6-well or 12-well cell culture plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in multi-well plates. The exact number should be optimized so that the control wells yield 50-150 distinct colonies.

  • Treatment: After cells have attached (24 hours), treat them with the drugs (Vehicle, MX alone, Chemo alone, Chemo + MX) at concentrations determined from the cytotoxicity assay (e.g., IC25, IC50).

  • Incubation: Incubate with the drugs for a defined period (e.g., 24 hours).

  • Recovery: Remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.

  • Colony Formation: Return the plates to the incubator for 7-14 days, allowing colonies to form.

  • Staining:

    • Remove the medium and gently wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Remove methanol and add Crystal Violet solution to stain the colonies for 20-30 minutes.

    • Gently wash away excess stain with water and allow the plate to air dry.

  • Analysis:

    • Count the number of colonies (typically defined as >50 cells) in each well.

    • Calculate the Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the control group.

    • Calculate the Surviving Fraction (SF): (Number of colonies formed in treated well) / (Number of cells seeded x PE).

    • A lower SF in the combination group compared to single-agent treatments indicates enhanced cell killing.

Protocol 3: Western Blot for DNA Damage Response (γH2AX)

Objective: To provide mechanistic evidence that the combination treatment leads to an increase in DNA double-strand breaks (DSBs), a key downstream consequence of BER inhibition. The phosphorylation of histone H2AX on serine 139 (γH2AX) is a sensitive marker for DSBs.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-γH2AX, Mouse anti-β-Actin (or other loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to ~80% confluency.

    • Treat cells with the selected drug concentrations for a relevant time point (e.g., 24, 48 hours).

    • Wash cells with cold PBS and lyse them directly in the plate with ice-cold lysis buffer. .

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run to separate proteins by size.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody for γH2AX (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Loading Control: Strip the membrane (if necessary) and re-probe with an antibody for a loading control (e.g., β-Actin) to ensure equal protein loading across lanes.

  • Analysis: Compare the intensity of the γH2AX band (typically ~15 kDa) across the different treatment groups. A stronger γH2AX signal in the combination treatment lane compared to the single-agent lanes indicates a synergistic increase in DNA double-strand breaks.[3]

Conclusion and Future Perspectives

Methoxyamine hydrochloride is a well-validated tool for potentiating the efficacy of DNA-damaging chemotherapies in preclinical models. Its specific mechanism of blocking the BER pathway at the AP site provides a clear rationale for its synergistic activity.[3][9] The protocols outlined in this guide offer a robust framework for researchers to investigate this therapeutic strategy in their own cancer models. As methoxyamine and similar BER inhibitors progress through clinical trials, a deeper understanding of their application in combination therapies will be critical for developing more effective cancer treatments.[12][13][14][15]

References

  • Dalal, S., et al. (2016). Phase I clinical trial of the base excision repair inhibitor methoxyamine in combination with fludarabine for patients with advanced hematologic malignancies. PMC. [Link]

  • O'Malley, D. M., et al. (2023). Phase 2 trial of TRC102 (methoxyamine HCl) with temozolomide (TMZ) in patients with granulosa cell ovarian cancer. ASCO Publications. [Link]

  • Case Comprehensive Cancer Center. (2019). A Phase I Study of Methoxyamine and Temozolomide in Treating Patients With Advanced Solid Tumors. ClinicalTrials.gov. [Link]

  • Zawahir, Z., et al. (2005). Isolation of a small molecule inhibitor of DNA base excision repair. Oxford Academic. [Link]

  • Kuznetsova, A. A., et al. (2025). Bypass of Methoxyamine-Adducted Abasic Sites by Eukaryotic Translesion DNA Polymerases. MDPI. [Link]

  • National Cancer Institute. (n.d.). TRC102 and Temozolomide for Relapsed Solid Tumors and Lymphomas. ClinicalTrials.gov. [Link]

  • Kohutova, A., et al. (2023). α1-Adrenoceptor agonist methoxamine inhibits base excision repair via inhibition of apurinic/apyrimidinic endonuclease 1 (APE1). PubMed. [Link]

  • Ferreira, F. O., et al. (2012). Methoxyamine sensitizes the resistant glioblastoma T98G cell line to the alkylating agent temozolomide. PubMed. [Link]

  • Khoei, S., et al. (2017). The effect of methoxyamine on the viability and clonogenicity of HT29 colon cacncer cell line. ResearchGate. [Link]

  • Peer, C. J., et al. (2020). Phase I trial of TRC102 (methoxyamine HCl) in combination with temozolomide in patients with relapsed solid tumors and lymphomas. PubMed. [Link]

  • Logsdon, D., et al. (2021). Inhibition of APE1/Ref-1 for Neovascular Eye Diseases: From Biology to Therapy. MDPI. [Link]

  • PharmaCompass. (n.d.). Methoxyamine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Yan, L., et al. (2007). Combined Treatment with Temozolomide and Methoxyamine: Blocking Apurininc/Pyrimidinic Site Repair Coupled with Targeting Topoisomerase IIα. AACR Journals. [Link]

  • Eads, J. R., et al. (2021). Pharmacokinetics of methoxyamine in combination with temozolomide. ResearchGate. [Link]

Sources

Application Note: GC-MS Analysis of Monosaccharides via Two-Step Methoximation-Silylation Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic workflows, experimental protocols, and data validation techniques for quantitative metabolomics.

Introduction & Mechanistic Causality

Gas Chromatography-Mass Spectrometry (GC-MS) is a foundational analytical platform for high-resolution metabolite profiling. However, primary biological metabolites, such as monosaccharides, are highly polar, thermally labile, and completely non-volatile[1].

When designing a GC-MS assay for carbohydrate profiling, analysts face a critical structural hurdle: mutarotation . In aqueous environments, reducing sugars exist in a dynamic, thermodynamic equilibrium consisting of linear chains alongside


- and 

-anomers of pyranose and furanose ring structures. If an analyst were to subject these mixtures to direct silylation, a single monosaccharide could theoretically generate up to five distinct chromatographic peaks[2]. In complex biological matrices, this phenomenon leads to overwhelming chromatographic overlap, confounding both spectral deconvolution and absolute quantification.

To construct a scientifically rigorous and easily decipherable assay, the structural equilibrium must be chemically collapsed. This is universally achieved through a two-step reaction: Methoximation followed by Trimethylsilylation (TMS) [2][3].

The Two-Step Chemical Logic
  • Methoximation (MeOx): The sample is incubated with methoxyamine hydrochloride dissolved in anhydrous pyridine[4]. The methoxyamine acts as a strong nucleophile, selectively attacking the aldehyde or ketone group at the reducing end of the sugar. This reaction forms a stable oxime derivative, permanently locking the monosaccharide into a linear, open-chain conformation and completely inhibiting ring-closure and tautomerization[5][6]. Because the resulting carbon-nitrogen double bond restricts molecular rotation, the reaction yields exactly two geometric stereoisomers: syn (E) and anti (Z)[2]. Consequently, the analytical signature of a monosaccharide is cleanly consolidated from five unpredictable peaks down to two highly reproducible ones[7].

  • Trimethylsilylation (TMS): Following structural stabilization, an active silylating agent—typically N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)—is introduced[3][8]. This rapidly replaces the acidic protons on all remaining exposed functional groups (hydroxyls and amines) with bulky, non-polar trimethylsilyl groups. This drastically drops the boiling point and polarity of the compound, rendering it volatile and structurally stable for high-temperature capillary GC[1][9].

Workflow N1 Aqueous Monosaccharides (Mutarotation Artifacts) N2 Methoximation (Methoxyamine HCl) N1->N2 Removes Water, Adds Pyridine N3 Open-Chain Oximes (Syn/Anti Locked) N2->N3 37°C, 90 min N4 Silylation (MSTFA + 1% TMCS) N3->N4 N5 MeOx-TMS Derivatives (GC-MS Compatible) N4->N5 37°C, 30 min

Fig 1. Chemical logic and operational workflow for GC-MS monosaccharide derivatization.

Experimental Protocol

Note: Moisture is the primary enemy of silylation. Trace water will aggressively hydrolyze TMS reagents back into active functional groups, resulting in massive signal degradation[10].

Materials & Reagents
  • Methoxyamine hydrochloride (MeOx, analytical grade)[1]

  • Anhydrous pyridine (stored over molecular sieves)

  • MSTFA containing 1% TMCS[11]

  • Internal Standard: Ribitol or Sorbitol (1 mg/mL in LC-MS grade

    
    )[1][4]
    
  • GC-MS equipped with an inert electron ionization (EI) source and a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5ms).

Step-by-Step Methodology

Phase I: Sample Drying & Standardization

  • Transfer an aliquot of your polar biological extract into a glass GC autosampler vial.

  • Spike 10 µL of the Ribitol internal standard solution directly into the matrix[4].

  • Evaporate the sample to complete dryness using a vacuum concentrator (SpeedVac) or under a gentle stream of ultra-pure nitrogen gas[11].

Phase II: Methoximation (Ring Opening)

  • Prepare a fresh derivatization solution of Methoxyamine hydrochloride dissolved in anhydrous pyridine at a concentration of 20 mg/mL[4]. Causality insight: Pyridine serves a dual function; it is a highly effective organic solvent for polar carbohydrates and acts as an alkaline catalyst to sequester the HCl byproduct generated during derivatization[3].

  • Add 20 µL (for trace samples) to 50 µL (for complex extracts) of the MeOx-pyridine solution to the fully dried sample[4][11].

  • Vortex vigorously for 60 seconds to re-suspend the dried pellet.

  • Incubate the mixture in a thermal shaker at 37°C for 90 minutes (agitation at ~1000 RPM)[4][5]. Causality insight: Historically, higher temperatures (e.g., 60-80°C) were utilized. However, elevated temperatures can cause the destructive decarboxylation of thermolabile

    
    -keto acids[5]. An extended incubation at 37°C strikes the optimal balance between reaction efficiency and comprehensive metabolomic preservation[10].
    

Phase III: Trimethylsilylation (Volatilization)

  • Following MeOx incubation, directly add 50–80 µL of MSTFA + 1% TMCS into the identical vial[4][11].

  • Incubate the mixture at 37°C for an additional 30 to 60 minutes [3][10].

  • Centrifuge the final mixture at high speed to pellet any insoluble biological debris or salt precipitates, then carefully transfer the supernatant to a GC vial outfitted with a low-volume glass insert.

  • The sample is now ready for injection into the GC-MS.

Self-Validating Quality Control & Data Presentation

A robust GC-MS analytical run relies heavily on self-validating data points to confirm assay integrity before undertaking complex statistical analysis (e.g., PCA or univariate biomarker assessment).

Establishing Assay Trustworthiness

An Application Scientist should systematically check the following parameters:

  • Internal Standard Variance: Measure the absolute integrated peak area of the Ribitol-TMS derivative. In a controlled sequence, the coefficient of variation (CV) for the IS peak area must not exceed

    
    10% across the biological batch[4]. Deviations indicate injection irregularities or incomplete derivatization.
    
  • Syn/Anti Ratio Diagnostic: Because the methoximation step yields thermodynamically controlled syn and anti geometric isomers, the ratio of their respective peak areas remains highly consistent[7]. If the syn/anti ratio of a target monosaccharide fluctuates drastically in a specific sample, it is a primary indicator of an underlying co-eluting matrix interference.

Typical GC-MS Spectral Outcomes

Derivatized monosaccharides predominantly undergo cleavage at the stable TMS ether bonds under 70 eV Electron Ionization (EI). Characteristic mass-to-charge (m/z) fragments such as 73 (trimethylsilyl cation), 147, 204, 217, and 319 are diagnostic for this chemical class[1].

Table 1: Characteristic Identification Parameters for Target Carbohydrate Derivatives

Analyte / MetaboliteDerivative FormDiagnostic Ions (m/z)Function / Structural Context
Ribitol (IS) Pentakis(TMS)73, 147, 217, 319Symmetrical sugar alcohol; single peak internal control[4]
D-Erythrose MeOx-TMS (syn/anti)73, 204, 217Aldotetrose intermediate[1]
D-Ribose MeOx-TMS (syn/anti)73, 103, 217, 319Aldopentose core component
D-Mannose MeOx-TMS (syn/anti)73, 147, 204, 319Aldohexose involved in glycosylation[11]
D-Glucose MeOx-TMS (syn/anti)73, 160, 205, 319Primary aldohexose metabolic energy source

Data Summarized from benchmark GC-MS library evaluations of monosaccharide profiling[1][4][11].

Conclusion

The application of a sequentially coordinated Methoximation and Trimethylsilylation strategy completely circumvents the complications induced by the natural mutarotation of polar sugars[2][6]. By rigidly standardizing reagent volumes, incubation times, and verifying self-checking parameters such as syn/anti isomer ratios[7] and internal standard recovery limits[4], drug development professionals can ensure extreme precision and accuracy during targeted metabolomics and pharmacokinetic carbohydrate investigations.

References

  • [2] Part 1 Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox - ChemRxiv. 2

  • [9] Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis - PMC.9

  • [7] Ethoximation-silylation approach for mono- and disaccharide analysis and characterization of their identification parameters by GC/MS - ResearchGate.7

  • [11] Application Note: Quantitative Analysis of D-Mannose-d-4 in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. 11

  • [1] Application Notes & Protocols for GC-MS Analysis of D-Erythrose after Derivatization - Benchchem. 1

  • [5] Derivatization of metabolites for GC-MS via methoximation+silylation - The Bumbling Biochemist. 5

  • [4] A GC-MS/Single-Cell Method to Evaluate Membrane Transporter Substrate Specificity and Signaling - Frontiers. 4

  • [8] Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry - MDPI. 8

  • [3] Metabolite Profiling by Automated Methoximation and Silylation - PAL System. 3

  • [6] Dereplication of Natural Products Using GC-TOF Mass Spectrometry - Frontiers. 6

  • [10] Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC.10

Sources

Pre-column derivatization of hydroxylamine for HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Pre-column Derivatization of Hydroxylamine for HPLC Analysis

Abstract

Hydroxylamine (HA) is a process-related impurity and a starting material in the synthesis of various active pharmaceutical ingredients (APIs). Due to its established mutagenic and genotoxic properties, regulatory bodies mandate strict control of its residual levels in drug substances.[1][2] However, the direct analysis of hydroxylamine by conventional High-Performance Liquid Chromatography (HPLC) with UV detection is unfeasible due to its high polarity, lack of a UV chromophore, and absence of carbon atoms.[1][3] This application note presents a robust, sensitive, and validated HPLC method for the quantification of trace-level hydroxylamine in drug substances. The method is based on a pre-column derivatization reaction with benzaldehyde, which converts hydroxylamine into a stable, UV-active derivative, benzaldoxime, allowing for reliable separation and detection.

Introduction: The Analytical Challenge of Hydroxylamine

Hydroxylamine is a potent reducing agent widely used in organic synthesis.[1] Its classification as a genotoxic impurity necessitates the development of highly sensitive analytical methods to ensure patient safety and meet stringent regulatory limits, often at parts-per-million (ppm) levels.[3] The primary challenge in its analysis lies in its physicochemical properties. Lacking any significant UV-absorbing structure, hydroxylamine is essentially "invisible" to the most common HPLC detector. Furthermore, its small size and high polarity result in poor retention on conventional reversed-phase columns.

To overcome these limitations, a derivatization strategy is employed. Derivatization is a technique where the target analyte is chemically modified to produce a new compound (a derivative) with properties that are more suitable for a given analytical method. For hydroxylamine, the goal is to attach a molecule that imparts two key characteristics:

  • A strong chromophore: To make the derivative easily detectable by UV-Vis spectrophotometry.

  • Increased hydrophobicity: To improve its retention and separation on a reversed-phase HPLC column.

While several derivatizing agents for amines exist (e.g., OPA, FMOC-Cl, Dansyl Chloride), benzaldehyde offers a simple, efficient, and specific reaction with hydroxylamine, making it an ideal choice for this application.[4][5][6][7]

Principle and Reaction Mechanism

The method is based on the condensation reaction between hydroxylamine and benzaldehyde in a buffered medium. This reaction forms benzaldoxime and water. Benzaldoxime contains an aromatic ring, which acts as a strong chromophore, and is significantly less polar than hydroxylamine, allowing for excellent chromatographic behavior.

The reaction proceeds as follows:

G cluster_reactants Reactants cluster_products Products HA Hydroxylamine (NH₂OH) Plus1 + HA->Plus1 Benz Benzaldehyde Deriv Benzaldoxime Derivative (UV-Active) Benz->Deriv Heat, Buffer Plus2 + Deriv->Plus2 Water Water (H₂O) Plus1->Benz Plus2->Water

Caption: Derivatization of Hydroxylamine with Benzaldehyde.

The reaction is typically facilitated by heating in the presence of a buffer (e.g., sodium acetate/acetic acid) to control the pH and drive the reaction to completion.[8]

Detailed Experimental Protocol

This protocol provides a self-validating system for the determination of hydroxylamine in a drug substance.

Materials and Instrumentation
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: Sunfire C18, 250 mm × 4.6 mm, 5 µm particle size, or equivalent.[8]

  • Chemicals:

    • Hydroxylamine hydrochloride (≥99% purity)

    • Benzaldehyde (≥99% purity)

    • Sodium Acetate (Anhydrous, HPLC grade)

    • Acetic Acid (Glacial, HPLC grade)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Drug substance sample to be analyzed.

Chromatographic Conditions

The following conditions have been validated for the separation of the benzaldoxime derivative.

ParameterConditionJustification
Column Sunfire C18, 250 mm × 4.6 mm, 5 µmProvides excellent resolution and peak shape for the derivative.
Mobile Phase A 0.01 M Phosphate Buffer, pH 2.5Acidic pH ensures good peak shape and suppresses silanol activity.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient Program Time (min)%B
030
1570
2570
2630
4030
Flow Rate 1.5 mL/min[8]Balances analysis time with separation efficiency.
Column Temperature 40 °C[8]Ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 254 nm[8]High absorbance wavelength for the benzaldoxime derivative.
Injection Volume 20 µL[8]Standard volume for good sensitivity without overloading the column.
Preparation of Solutions
  • Diluent: Methanol and Water in a 50:50 (v/v) ratio.

  • Blank Solution:

    • Transfer 10 mL of Methanol into a 50 mL volumetric flask.

    • Add 150 mg of sodium acetate and 20 mL of diluent; sonicate to dissolve.

    • Add 2.5 mL of acetic acid and ~40 µL of benzaldehyde.

    • Heat at 70°C for 30 minutes in a water bath.[8]

    • Cool to room temperature and dilute to volume with diluent. This solution contains the derivatizing agent but no analyte.

  • Standard Stock Solution (approx. 1600 µg/mL of Hydroxylamine HCl):

    • Accurately weigh ~80 mg of Hydroxylamine hydrochloride into a 50 mL volumetric flask.[8]

    • Add 25 mL of water and sonicate to dissolve, then dilute to volume with methanol.

  • Standard Working Solution (Derivatized, approx. 1.6 µg/mL of Hydroxylamine):

    • Perform serial dilutions of the Standard Stock Solution with the diluent to obtain an intermediate solution. For example, dilute 5 mL to 100 mL, then dilute 5 mL of that solution to 100 mL again.[8]

    • Transfer 4.0 mL of the final diluted solution into a 100 mL volumetric flask.

    • Add 20 mL of methanol, 300 mg of sodium acetate, and 40 mL of diluent; sonicate to dissolve.[8]

    • Add 5 mL of acetic acid and ~80 µL of benzaldehyde.[8]

    • Shake well and heat the flask at 70°C for 30 minutes in a water bath, ensuring the solution is fully submerged.[8]

    • Allow the flask to cool to room temperature and dilute to volume with diluent.

  • Sample Solution (Derivatized, based on a 3 mg/mL sample concentration):

    • Accurately weigh ~150 mg of the drug substance sample into a 50 mL volumetric flask.

    • Add 10 mL of methanol and sonicate to dissolve.[8]

    • Add 150 mg of sodium acetate and 20 mL of diluent; sonicate to dissolve.[8]

    • Add 2.5 mL of acetic acid and ~40 µL of benzaldehyde.[8]

    • Shake well and heat at 70°C for 30 minutes in a water bath.[8]

    • Cool to room temperature and dilute to volume with diluent.

Analysis Workflow

The overall experimental process follows a clear, sequential path.

G cluster_prep Solution Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis A Weigh Sample / Standard B Dissolve in Solvent A->B C Add Buffer & Benzaldehyde B->C D Heat at 70°C for 30 min C->D E Cool to Room Temperature D->E F Dilute to Final Volume E->F G Equilibrate HPLC System F->G H Inject Blank, Standard, Samples G->H I Acquire Chromatographic Data H->I J Integrate Peaks & Calculate Results I->J

Caption: Experimental workflow for hydroxylamine analysis.

Injection Sequence:

  • Inject the Blank solution to ensure no interfering peaks are present at the retention time of the derivative.

  • Inject the Standard Working Solution six times to establish system suitability (%RSD of peak areas ≤ 2.0%).

  • Inject the Sample Solution(s).

  • Inject the Standard Working Solution periodically to monitor system drift.

Method Validation Summary

The described method has been fully validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its trustworthiness and suitability for quality control environments.[2][8]

Validation ParameterTypical Acceptance CriteriaResult
Specificity No interference at the derivative's RT from blank, API, or other impurities.The method is highly specific. The benzaldoxime derivative peak is well-resolved from all potential interferences.[8]
LOD S/N Ratio ≥ 3Achieved at 1.7 µg/g (ppm) relative to the sample concentration.[8]
LOQ S/N Ratio ≥ 10; %RSD ≤ 10%Achieved at 5.0 µg/g (ppm) with excellent precision.[8]
Linearity Correlation Coefficient (r²) ≥ 0.998Linear response demonstrated from LOQ to 150% of the specification limit.[8]
Accuracy (% Recovery) 90.0% - 110.0%Average recovery of 101.6% across four concentration levels (LOQ, 50%, 100%, 150%).[8]
Precision (%RSD) System Precision: ≤ 2.0% Method Precision: ≤ 10.0%System and method precision %RSD values are well within acceptable limits.[2][8]
Robustness No significant impact on results from minor changes in method parameters.The method is robust against small, deliberate variations in flow rate and column temperature.[9]
Solution Stability Derivatized solutions are stable for a defined period.The derivatized sample and standard solutions are stable for at least 12-24 hours at room temperature.[9][10]

Conclusion

This application note details a specific, sensitive, and robust HPLC method for the quantification of hydroxylamine as a genotoxic impurity in pharmaceutical drug substances. The pre-column derivatization with benzaldehyde is straightforward and effectively converts the non-chromophoric analyte into a stable, UV-active derivative. The comprehensive validation demonstrates that the method is accurate, precise, and linear over the desired range, making it an excellent quality control tool for ensuring the safety and purity of pharmaceutical products.[1]

References

  • Kumar, V. J., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy & Pharmaceutical Research, 12(4), 318-330. [Link]

  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 23(2). DOI: 10.34297/AJBSR.2024.23.003055. [Link]

  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. ResearchGate. [Link]

  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. [Link]

  • Google Patents. (2014).
  • Akkala, S., et al. (2022). Two Steps Non-Enzymatic Synthesis of Molnupiravir... and Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1145-1157. [Link]

  • Google Patents. (2014). CN103558318A - Determination method for detecting trace hydroxylamine hydrochloride in medicine.
  • Kumar, V. R., et al. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 64-70. [Link]

  • Song, M., et al. (2016). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 8, 8352-8361. [Link]

  • Lendor, C., et al. (2021). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 26(23), 7175. [Link]

  • Al-Ghabsha, T. S., et al. (2019). APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. Malaysian Journal of Analytical Sciences, 23(4), 642-654. [Link]

  • ResearchGate. (2024). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. [Link]

  • Haglöf, J. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • ResearchGate. (2024). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. [Link]

  • Farkas, T., et al. (2023). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. International Journal of Molecular Sciences, 24(22), 16399. [Link]

  • Wiesen, A., et al. (2023). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 415, 6089–6104. [Link]

  • ResearchGate. (2015). Colorimetric Determination of Baclofen with Ninhydrin Reagent and Compare with HPLC Method in Tablet. [Link]

  • ResearchGate. (2011). 2.2.1. HPLC of amines as o-phthalaldehyde derivatives. [Link]

  • Lee, D., et al. (2023). Ninhydrin Loaded Microcapsules for Detection of Natural Free Amino Acid. Chemosensors, 11(1), 38. [Link]

  • Google Patents. (2014).
  • Liu, Y., et al. (2018). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of L-Asparagine Depletion in Serum. Journal of Chromatographic Science, 56(8), 723-731. [Link]

  • Li, B., et al. (2015). A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization-mass spectrometry. Analytical Biochemistry, 490, 28-35. [Link]

  • Scribd. (n.d.). HPLC Analysis of Dansyl Derivatives. [Link]

Sources

O-Methylhydroxylamine in Oxime Ether Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Methylhydroxylamine (often referred to as methoxyamine) is an indispensable reagent in both synthetic organic chemistry and analytical metabolomics. Supplied predominantly as an off-white hydrochloride salt (O-Methylhydroxylamine·HCl) to prevent the volatility and degradation associated with its free-base form, it selectively reacts with aldehydes and ketones to form highly stable oxime ethers (methoximes)[1].

This technical guide is engineered for researchers and drug development professionals. It navigates the precise chemistry of methoximation and offers self-validating protocols for two primary applications: the preparative synthesis of pharmaceutical intermediates[2] and the analytical derivatization of metabolites for Gas Chromatography-Mass Spectrometry (GC-MS)[3].

Mechanistic Insights: The Chemistry of Methoximation

Understanding the causality behind reagent choices is critical for protocol optimization. Because O-methylhydroxylamine is handled as a stable hydrochloride salt, it is entirely non-nucleophilic in its resting state[1].

The Causal Role of the Base: A fundamental requirement for oxime ether synthesis is the introduction of a basic scavenger (e.g., pyridine, sodium acetate, or potassium carbonate). The base serves a dual purpose: it deprotonates the ammonium salt to liberate the active nucleophile (free methoxyamine), and it buffers the reaction pH[4]. Once liberated, the amine undergoes nucleophilic attack on the electrophilic carbonyl carbon, forming a transient tetrahedral hemiaminal intermediate[5]. This is followed by an acid-catalyzed dehydration step that yields the final oxime ether and a water byproduct[5].

Because the nitrogen atom of the resulting oxime ether exhibits restricted rotation, the reaction intrinsically produces a mixture of syn (Z) and anti (E) stereoisomers[5].

Mechanism Reactant1 Carbonyl Compound (Electrophile) Intermediate Hemiaminal Intermediate (Tetrahedral) Reactant1->Intermediate Nucleophilic Attack Reactant2 O-Methylhydroxylamine·HCl (Stable Salt) ActiveNuc Free Methoxyamine (Active Nucleophile) Reactant2->ActiveNuc Base Neutralization Base Base (Pyridine / NaOAc) Base->ActiveNuc Removes HCl ActiveNuc->Intermediate Product Oxime Ether (Methoxime) + H₂O Intermediate->Product Dehydration (-H₂O) (pH Dependent)

Mechanistic pathway of oxime ether synthesis via base-mediated methoximation.

Application Note I: Drug Development & Pharmaceutical Intermediates

Oxime ethers are robust structural motifs in modern pharmacology. They improve drug metabolic stability and dictate key spatial geometries required for target binding. Notable applications include the synthesis of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) for the antibiotic Cefuroxime[2], and the functionalization of steroidal scaffolds, such as C-17 and C-20 pregnenolone oxime ethers, to modulate N-Methyl-D-Aspartate (NMDA) receptors[4].

Self-Validating Protocol: Preparative Synthesis of Steroidal Oxime Ethers

Adapted from conditions utilizing aqueous ethanol and sodium acetate[4].

Materials:

  • Carbonyl precursor (e.g., 1.0 eq steroid ketone)

  • O-Methylhydroxylamine·HCl (2.5 eq)

  • Sodium acetate (NaOAc) (4.5 eq)

  • Solvent: Ethanol/Water (10:1 v/v)

Step-by-Step Methodology:

  • Reagent Activation: Dissolve NaOAc and O-Methylhydroxylamine·HCl in the EtOH/H₂O mixture. The use of aqueous ethanol is strategic here; water solubilizes the inorganic salts, while ethanol ensures the organic substrate remains in solution[4].

  • Substrate Addition: Introduce the carbonyl precursor into the buffered reagent mixture.

  • Thermal Acceleration: Heat the reaction mixture to 95 °C under reflux[4].

  • Reaction Monitoring (Self-Validation): Spot the reaction on a Thin-Layer Chromatography (TLC) plate every 2 hours against the starting material. The reaction validates its own progression via the complete disappearance of the carbonyl spot and the emergence of a new, less polar oxime ether spot.

  • Quench & Extraction: Once complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify via flash chromatography or recrystallization.

  • Final Validation: Analyze via ¹H-NMR. The successful formation of the oxime ether is unequivocally validated by the presence of a sharp singlet integration for three protons near

    
     3.8–3.9 ppm, corresponding to the new -OCH₃ group.
    

Application Note II: GC-MS Analytical Derivatization

In plant metabolomics, identifying primary metabolites (sugars, organic acids, amino acids) via GC-MS is hindered by their lack of volatility and thermal instability[3]. Reducing sugars present a distinct analytical nightmare: in aqueous solution, they exist in complex equilibrium between open-chain linear forms and multiple cyclic hemiacetal anomers (e.g.,


- and 

-furanoses/pyranoses)[6].

If silylated directly, a single sugar like glucose can yield up to five distinct chromatographic peaks, devastating quantitation algorithms. By introducing a preliminary methoximation step, the O-methylhydroxylamine reacts with the open-chain carbonyl form, permanently locking the sugar into a stable open-ring oxime ether[3].

The Strategy Behind the Solvents

In GC-MS derivatization, water is strictly forbidden as it destroys the highly sensitive silylating reagents (like MSTFA) used in the second step. Therefore, anhydrous pyridine is exclusively used[1]. Pyridine masterfully serves a triple function: it acts as the primary solvent, it acts as the base to neutralize the HCl salt of the methoxyamine, and it acts as an aprotic catalyst for the subsequent silylation[7].

GCMS_Workflow S1 Dry Extract S2 Add MOX (in Pyridine) S1->S2 S3 Incubate (30°C, 90m) S2->S3 S4 Add MSTFA S3->S4 S5 Incubate (37°C, 30m) S4->S5 S6 GC-MS Injection S5->S6

Two-step derivatization workflow (Methoximation followed by Silylation) for GC-MS metabolomics.

Self-Validating Protocol: Two-Step Metabolite Derivatization

Adapted from standardized metabolomic workflows[7].

Materials:

  • O-Methylhydroxylamine·HCl (MOX reagent, 40 mg/mL in anhydrous pyridine)[7]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

Step-by-Step Methodology:

  • Desiccation: Ensure the biological extract is completely lyophilized (freeze-dried) to remove all residual moisture[8].

  • Methoximation: Add 10-50 µL of the MOX reagent to the dry pellet. Vortex vigorously.

  • Incubation: Incubate the sealed vial at 30 °C – 37 °C with agitation for 90 minutes[7]. This time provides quantitative conversion of hindered ketones.

  • Silylation: Without removing the pyridine, add an equivalent or greater volume of MSTFA (e.g., 50-100 µL).

  • Second Incubation: Incubate at 37 °C for 30–90 minutes to silylate all remaining hydroxyl, amine, and carboxyl functional groups[8].

  • Validation: Transfer to a GC-vial and inject. The system is self-validating based on chromatographic outputs: successful methoximation is confirmed when reducing sugars (like fructose or glucose) elute as exactly two clean peaks (corresponding strictly to the syn and anti oxime ether isomers), as opposed to an unquantifiable broad smear of cyclic anomers[3].

Quantitative Parameters & Experimental Conditions

The table below summarizes the quantitative divergences required to optimize O-methylhydroxylamine chemistry depending on your end goal:

ParameterPreparative Drug Synthesis[2][4]Analytical GC-MS Derivatization[1][7][8]
Objective Maximum isolated yield of a single solid product.Quantitative conversion of all trace carbonyls; maintain solution state.
Solvent Environment Protic/Aqueous mixtures (Ethanol/H₂O, Methanol).Strictly Anhydrous Aprotic (Dry Pyridine).
Base Reagent Sodium Acetate (NaOAc), K₂CO₃, or NaOH.Pyridine (acts as both base and solvent).
Reagent Stoichiometry 1.1 to 2.5 molar equivalents.Massive excess (e.g., 40 mg/mL) relative to trace analytes.
Thermal Profile Room Temperature up to Reflux (e.g., 95 °C).Mild incubation (30 °C – 37 °C) to prevent analyte degradation.
Reaction Duration 2 to 24 hours (monitored by TLC).90 to 120 minutes.

References

  • BenchChem Technical Support Team. O-Methylhydroxylamine: A Key Reagent in the Synthesis of Modern Pharmaceutical Intermediates. BenchChem.
  • MDPI. Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules.
  • NIH / PMC. Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis.
  • BioRxiv. Positive Modulators of N-Methyl-D-Aspartate Receptor: Structure-Activity Relationship Study on Steroidal C-17 and C-20 Oxime Ethers.
  • BenchChem Technical Support Team. O-Methylhydroxylamine: A Technical Guide for Researchers. BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methoximation for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for derivatization in GC-MS. This guide is designed for researchers, scientists, and drug development professionals who utilize methoximation as a critical step in their analytical workflow. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.

Part 1: Frequently Asked Questions - The Fundamentals of Methoximation

This section addresses the foundational principles of the methoximation reaction. Understanding the "why" is the first step toward achieving efficient and reproducible results.

Q1: What is methoximation, and why is it a critical first step in a two-step derivatization process?

A1: Methoximation is a derivatization technique that specifically targets reactive carbonyl groups (aldehydes and ketones) within your analytes.[1][2] It is almost always the first step in a two-step process, preceding silylation (e.g., with MSTFA or BSTFA).

The core purposes of this initial step are:

  • Preventing Tautomerization: Many target molecules, especially sugars and α-keto acids, can exist in multiple structural forms (isomers) in solution, such as ring-chain or keto-enol tautomers. If these isomers are not "locked" into a single form, the subsequent silylation step will produce multiple derivatives for a single analyte, leading to a complex and uninterpretable chromatogram.[1][2]

  • Increasing Stability: The methoxime (MO) derivative is more stable than the original carbonyl group, protecting it from degradation during the heating required for the subsequent silylation step and GC analysis.[3]

  • Improving Volatility and Peak Shape: By converting the polar carbonyl group into a less polar oxime, the overall volatility of the molecule is increased, which is a prerequisite for GC analysis.[1][3]

Essentially, methoximation simplifies the analytical problem by ensuring one compound gives one primary set of derivative peaks.

Q2: Can you explain the basic chemical reaction and the role of pyridine?

A2: Certainly. The reaction involves methoxyamine hydrochloride reacting with a carbonyl group (C=O) to form a methoxime (C=N-OCH₃) and water. The hydrochloride is neutralized during the process.

Pyridine is the most common solvent for this reaction and serves two key functions:

  • Solvent: It effectively dissolves the methoxyamine hydrochloride reagent and a wide range of polar metabolites.

  • Catalyst: As a mild base, pyridine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) released from the methoxyamine hydrochloride. This drives the reaction equilibrium towards the formation of the methoxime product.[3][4][5]

Below is a simplified workflow of the entire derivatization process.

Derivatization_Workflow cluster_prep Sample Preparation cluster_meox Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis DrySample Start with Dried Sample Extract AddMeox Add Methoxyamine HCl in Pyridine DrySample->AddMeox Target Carbonyls IncubateMeox Incubate (e.g., 60-90 min at 30-50°C) AddMeox->IncubateMeox Reaction Start AddSilyl Add Silylating Agent (e.g., MSTFA) IncubateMeox->AddSilyl Protect Active Hydrogens (-OH, -NH, -SH, -COOH) IncubateSilyl Incubate (e.g., 30-60 min at 30-70°C) AddSilyl->IncubateSilyl Reaction Start Inject Inject into GC-MS IncubateSilyl->Inject Volatile Derivatives Formed

Caption: Standard two-step derivatization workflow for GC-MS.

Q3: Why do I sometimes see two chromatographic peaks (syn- and anti-isomers) for one compound after methoximation?

A3: This is a normal and expected outcome of the methoximation reaction. The resulting carbon-nitrogen double bond (C=N) in the oxime derivative restricts free rotation. This leads to the formation of two geometric isomers, known as syn- and anti-isomers (or E/Z isomers). These isomers often have slightly different physical properties and can be separated by the GC column, resulting in two distinct peaks.[3] For quantitative analysis, it is standard practice to sum the areas of both isomer peaks for the total analyte response.

Part 2: Troubleshooting Guide - Common Issues and Solutions

This section is dedicated to resolving specific problems that can compromise the efficiency and reproducibility of your methoximation reaction.

Q4: My derivatization appears incomplete. I'm seeing broad or tailing peaks and low signal response. What went wrong?

A4: Incomplete derivatization is a frequent issue. The following troubleshooting tree can help you diagnose the root cause.

Troubleshooting_Tree Start Problem: Incomplete Derivatization (Poor Peak Shape, Low Signal) Cause1 Is your sample completely dry? Start->Cause1 Cause2 Are your reagents fresh and anhydrous? Cause1->Cause2 Yes Sol1_No Solution: Ensure absolute dryness. Water quenches reagents. Cause1->Sol1_No No Cause3 Are reaction Time & Temperature optimized? Cause2->Cause3 Yes Sol2_No Solution: Use fresh, high-purity reagents. Store under inert gas. Cause2->Sol2_No No Cause4 Is reagent volume sufficient? Cause3->Cause4 Yes Sol3_No Solution: Increase time/temp. (See Table 1 for guidance). Cause3->Sol3_No No Sol4_Yes Consider matrix effects or move to signal enhancement. Cause4->Sol4_Yes Yes Sol4_No Solution: Increase reagent volume. Ensure a molar excess. Cause4->Sol4_No No Sol1_Yes Good, proceed. Sol2_Yes Good, proceed. Sol3_Yes Good, proceed.

Caption: Decision tree for troubleshooting incomplete derivatization.

Detailed Explanation:

  • Presence of Water: This is the most common culprit. Both methoxyamine and silylating reagents are highly sensitive to moisture. Water will preferentially react with the reagents, depleting them before they can derivatize your analyte.[1][2] Always ensure your sample extract is completely dry (e.g., via lyophilization or speed-vacuum) and use anhydrous solvents.

  • Reagent Quality: Derivatization reagents degrade over time, especially upon exposure to air and humidity. Use fresh reagents from reputable suppliers. Store them in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions (Time & Temperature): The kinetics of the reaction are critical. Sterically hindered carbonyls (like those in steroids) or less reactive ketones may require more aggressive conditions (higher temperature or longer incubation time) than simple aldehydes.[6] However, excessively high temperatures can degrade labile metabolites.[3] Optimization is key.

  • Insufficient Reagent: The derivatization reagents must be in significant molar excess to drive the reaction to completion, especially in complex biological matrices where many molecules compete for the reagent.[7]

Q5: My overall signal intensity is poor, even with seemingly complete derivatization. How can I boost my signal?

A5: This is a common challenge when working with low-concentration samples. A highly effective, field-proven technique is to perform an intermediate drying step after methoximation and before silylation.

The Causality: The pyridine used in the methoximation step significantly dilutes your sample. By gently evaporating the pyridine under a stream of nitrogen gas after the methoximation is complete, you effectively re-concentrate your methoximated analytes.[8][9] When you subsequently add the silylating agent, the analytes are at a much higher concentration, leading to a more efficient silylation reaction and a dramatic increase in signal intensity—often two to tenfold.[8][10]

See Protocol 2 below for a detailed methodology.

Q6: My reproducibility between sample batches is poor. What factors should I control more tightly?

A6: Poor inter-batch reproducibility often stems from minor, unintentional variations in the protocol.

  • Incubation Time and Temperature: Ensure these are identical for every sample in every batch. Even small differences can alter the reaction's extent. Using a calibrated heating block or shaker is crucial.

  • Equilibration Time: The time a derivatized sample waits in the autosampler before injection can affect its stability.[3] Some derivatives are less stable than others. For maximum reproducibility, aim for a consistent sequence where the time from derivatization completion to injection is the same for all samples.

  • Automated Derivatization: If available, an automated derivatization system can significantly improve reproducibility. These systems ensure that every sample is treated with identical reagent volumes, incubation times, and equilibration times, removing operator-dependent variability.[3][4][11]

Part 3: Optimized Protocols and Data

This section provides actionable protocols and reference data to guide your experimental design.

Table 1: Recommended Methoximation Conditions for Different Analyte Classes
Analyte ClassReagent ConcentrationTemperature (°C)Time (minutes)Key Considerations & References
General Metabolites (Sugars, Amino Acids, Organic Acids)20-40 mg/mL Methoxyamine HCl in Pyridine30 - 50°C60 - 90 minA lower temperature (e.g., 30-37°C) is often preferred to prevent degradation of labile compounds.[3][8][9]
Steroids & Oxosteroids 10-20 mg/mL Methoxyamine HCl in Pyridine60 - 80°C60 minSterically hindered carbonyls often require higher temperatures to ensure complete reaction.[12]
Xenobiotic Glucocorticoids ~80 mg/mL Methoxyamine HCl in Pyridine60°COvernight (or 6h at 100°C)These can be particularly difficult to derivatize and may require extended reaction times and higher temperatures.[6]

Note: These are starting points. Optimal conditions may vary depending on the specific matrix and analytes.

Protocol 1: Standard Two-Step Derivatization (Methoximation-Silylation)

This protocol is a robust starting point for the analysis of general metabolites.

  • Sample Preparation: Ensure your extracted sample is completely dry in a GC vial. This is a critical step.

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample extract.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 37°C for 90 minutes in a heating block or shaking incubator.[1][8]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 80-100 µL of a silylating agent (e.g., MSTFA + 1% TMCS) to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 37°C for 30 minutes.[1][8]

  • Analysis:

    • After cooling, transfer the supernatant to a GC vial insert if necessary.

    • The sample is now ready for GC-MS injection. Analyze within 24 hours for best results.[13]

Protocol 2: Enhanced Signal Intensity via Intermediate Drying

This modified protocol incorporates a drying step to concentrate the sample before silylation.

  • Sample Preparation: Start with a completely dry sample extract in a GC vial.

  • Methoximation:

    • Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

    • Cap, vortex, and incubate at 50°C for 90 minutes.[13]

    • Allow the vial to cool to room temperature.

  • Intermediate Drying (CRITICAL STEP):

    • Place the uncapped vial in a fume hood.

    • Evaporate the pyridine solvent to complete dryness under a gentle stream of dry nitrogen gas. This may take 30-60 minutes.[8][13]

  • Silylation:

    • Add 80-100 µL of MSTFA (+ 1% TMCS) to the dried methoximated residue.

    • Cap, vortex, and incubate at 60°C for 60 minutes.[13]

  • Analysis:

    • Cool to room temperature. The sample is now ready for injection.

References
  • Alsabeeh, N., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. Available at: [Link]

  • Chong, C.M., & Huebschmann, H.J. (2020). Metabolite Profiling by Automated Methoximation and Silylation. PAL System Application Note. Available at: [Link]

  • Giavalisco, P., et al. (2019). Drying enhances signal intensity for global GC-MS metabolomics. bioRxiv. Available at: [Link]

  • Giavalisco, P., et al. (2019). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Metabolites. Available at: [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bibel Lab. Available at: [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]

  • Li, K., et al. (2020). Effect of methoximation time on the derivatization of glucose. ResearchGate. Available at: [Link]

  • Giavalisco, P., et al. (2019). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. PMC. Available at: [Link]

  • Psychogios, N., et al. (2011). Nutrimetabolomics: An Integrative Action for Metabolomic Analyses in Human Nutritional Studies. IRIS. Available at: [Link]

  • Chong, C.M., & Huebschmann, H.J. (2020). Metabolite Profiling by Automated Methoximation and Silylation. ResearchGate. Available at: [Link]

  • Alsabeeh, N., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Olivier, A., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols. Available at: [Link]

  • Yonis, Z. et al. (2013). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe). Available at: [Link]

  • D'Aronco, S., et al. (2025). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. PMC. Available at: [Link]

  • D'Aronco, S., et al. (2025). Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. ResearchGate. Available at: [Link]

  • Graham, M.R., et al. (2006). Determination of xenobiotic glucocorticoids in urine by gas chromatography–mass spectrometry. Recent Advances in Doping Analysis. Available at: [Link]

Sources

Troubleshooting incomplete derivatization with O-methylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in GC-MS metabolomics, I have designed this guide to move beyond generic troubleshooting. Poor derivatization is rarely random; it is a direct consequence of thermodynamic limitations, steric hindrances, or compromised chemical microenvironments.

In GC-MS workflows, derivatization is required to volatilize polar metabolites. This is almost universally a two-step process: Methoximation (using O-methylhydroxylamine hydrochloride, or MeOX) followed by Silylation (using MSTFA or BSTFA)[1]. While silylation increases volatility, methoximation acts as the structural anchor. It protects aldehyde and ketone groups by converting them to oximes, preventing the decarboxylation of α-keto acids and locking reducing sugars in an open-chain conformation to halt tautomerization[2].

When methoximation is incomplete, your downstream data will suffer from multiple stereoisomer peaks, split signals, and massive baseline variations[1]. This guide provides the diagnostic logic and corrective protocols to establish a highly reproducible, self-validating derivatization system.

Mechanistic Workflow & Failure Pathways

G A Polar Metabolites (Sugars, Keto-acids) B Methoximation Step (MeOX in Pyridine) A->B G Incomplete Derivatization (Signal Loss / Tautomers) A->G Fails to lock rings C Oxime Intermediate (Open-chain stabilized) B->C 30-37°C, 60-90 min F Moisture Contamination / Reagent Degradation B->F D Silylation Step (MSTFA / BSTFA) C->D E Volatile TMS-Oxime (GC-MS Ready) D->E 37°C, 30-60 min F->G

GC-MS Derivatization Workflow: Methoximation stabilization vs. moisture-induced failure pathways.

The Self-Validating Protocol

To achieve trustworthy data, every derivatization batch must prove its own efficiency. Do not wait until data analysis to discover a reagent failure. By embedding a dual-internal standard directly into the following workflow, you create a self-validating matrix:

Internal Standard Matrix: Spike samples with both a silylation marker (e.g., Myristic acid-d27) and a methoximation diagnostic marker (e.g., 13C6-Glucose) prior to extraction[3].

Step-by-Step Methodology:

  • Absolute Desiccation: Transfer biological extracts (e.g., blood serum extracted with water/methanol/chloroform[4]) into glass autosampler vials. Evaporate to complete dryness using a centrifugal vacuum concentrator or lyophilizer. Causality: Water aggressively competes with target analytes for both pyridine and derivatization reagents[5].

  • Reagent Preparation: Weigh out O-methylhydroxylamine hydrochloride and dissolve it in anhydrous pyridine to a concentration of 20 mg/mL[4].

  • Homogenization: MeOX can be difficult to dissolve[4]. Ultrasonicate the MeOX-pyridine solution for 15–20 minutes until absolutely clear[6].

  • Methoximation: Add 20–80 µL of the MeOX/pyridine solution to the dried extract[1]. Cap with PTFE/Silicone septa and incubate in a thermoshaker at 30°C to 37°C for 60 to 90 minutes, shaking at 1200 rpm[2]. (Note: For specific sterically hindered targets like steroids, use 60°C for up to 3 hours[7]).

  • Silylation: Add 40–80 µL of MSTFA (or BSTFA) with 1% TMCS to the reaction mixture[1][4]. Incubate at 37°C for 30–60 minutes at 1200 rpm[4].

  • Post-Reaction Clean-up: If white precipitates (salts or undissolved reagent) remain, centrifuge at 16,000 x g for 3 minutes and transfer the clear supernatant to an autosampler vial insert for GC-MS injection[4].

Quantitative Diagnostic Baselines

When investigating incomplete derivatization, compare your results against these operational baselines to isolate the chemical failure point.

Table 1: Impact of Derivatization Variables on Reaction Yield and GC-MS Signal

VariableSub-optimal ConditionOptimized ConditionRecovery YieldDiagnostic Marker (Self-Validation)
Moisture Content > 1000 ppm waterStrictly Anhydrous< 40%Myristic acid-d27 signal crash; Overall batch RSD > 20%[1]
MeOX Concentration 5 mg/mL20 mg/mL[4]~60%13C6-Glucose shows >2 anomeric peaks on chromatogram
Incubation Temp 30°C (For Steroids)60°C (For Steroids)[7]~30%High intensity of unreacted free carbonyl retention times
Solvent Quality Hydrated PyridineAnhydrous Pyridine< 50%Severe baseline rise; absent oxime derivative peaks

Troubleshooting FAQs

Q1: Why am I seeing 4 or 5 different peaks for reducing sugars like glucose and fructose instead of 1 or 2? Cause & Causality: This is the hallmark of incomplete methoximation. In solution, reducing sugars constantly undergo ring opening and closing (mutarotation), cycling between α-pyranose, β-pyranose, and furanose forms. Methoximation is specifically designed to convert the reactive aldehyde/ketone group into an oxime, forcefully locking the sugar in an open-chain conformation[2]. If the MeOX reaction is incomplete, the downstream MSTFA/BSTFA will indiscriminately silylate all the transient closed-ring tautomers, leaving you with a diluted signal split across multiple peaks. Solution: Verify your MeOX concentration is at the required 20 mg/mL[4]. Furthermore, verify via your 13C6-Glucose internal standard: a successful methoximation will limit the sugar to only its syn and anti oxime stereoisomers, meaning you should see a maximum of 2 peaks per sugar[1].

Q2: My overall signal is incredibly low, and my relative standard deviation (RSD) between technical replicates is >20%. What is causing this variability? Cause & Causality: The most probable culprit is moisture contamination[5]. Pyridine acts as both the solvent and the base catalyst for methoximation. However, pyridine is highly hygroscopic. If it pulls moisture from the air, the water will out-compete the target analytes during derivatization. Water rapidly hydrolyzes the silylation reagents (MSTFA/BSTFA) and prevents the initial oxime formation. Solution: Ensure all samples are exhaustively lyophilized prior to adding reagents[2]. Always use fresh ampoules of anhydrous pyridine. You can diagnose this definitively: if the area of your pre-extraction internal standards (e.g., Myristic acid-d27) is erratic or severely diminished, water is actively destroying your derivatization environment.

Q3: Standard protocols call for 37°C incubation, but my specific ketones and steroids are yielding tiny peaks with massive unreacted species remaining. Should I increase reagent volume? Cause & Causality: Increasing reagent volume won't fix this. The issue is thermodynamic, specifically steric hindrance . Large, bulky functional groups adjacent to the carbonyl carbon in molecules like steroids block the nucleophilic attack of the O-methylhydroxylamine. Solution: You must increase the activation energy of the system. While standard metabolomics protocols incubate at 30°C–37°C for 60-90 minutes[1][2], highly hindered ketones require aggressive conditions. Revise your batch methodology for these specific targets to incubate at 60°C for up to 3 hours[7]. (Caution: Do not apply this globally to untargeted metabolomics samples, as 60°C will thermally degrade heat-labile metabolites).

Q4: I have a persistent white precipitate in my sample vials immediately after adding the MeOX-pyridine solution. Is my extract ruined? Cause & Causality: Not necessarily. Methoxyamine hydrochloride is notoriously difficult to dissolve and has strict solubility limits in pyridine[4]. The white solid is often simply undissolved MeOX reagent, though it can occasionally be co-precipitated salts from a poorly desalted biological extract. Solution: Prevent this by subjecting your freshly prepared 20 mg/mL MeOX-pyridine stock to ultrasonication for 15-20 minutes before it touches any samples[6]. If precipitation occurs inside the sample tube, ensure you are shaking the vials at 1200 rpm during the 37°C incubation[2]. If solids remain after the full silylation step, use a hard centrifugation spin (16,000 x g for 3 minutes) and transfer only the supernatant to the GC-MS vial[4].

References

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC. nih.gov.[Link]

  • GC-MS Sample Preparation - Organomation. organomation.com. [Link]

  • Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe). shimadzu.eu.[Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. youtube.com.[Link]

  • In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies - Gcms.cz. gcms.cz.[Link]

  • C146-E323 Pretreatment Procedure Handbook for Metabolites Analysis - Shimadzu. shimadzu.com.[Link]

Sources

Stability of O-methylhydroxylamine derivatives in autosampler vials

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of O-methylhydroxylamine Derivatives in Autosampler Vials

Welcome to the Technical Support and Troubleshooting Center for GC-MS derivatization workflows. This guide is specifically engineered for analytical scientists and drug development professionals dealing with the nuanced stability issues of methoximated and silylated metabolites.

Theoretical Grounding: Causality of Derivative Instability

In GC-MS metabolomics, polar functional groups (hydroxyls, amines, carboxyls, and carbonyls) must be converted into volatile, thermally stable analogs. The industry standard is a two-step process:

  • Methoximation: O-methylhydroxylamine hydrochloride (MOX) in pyridine is added to react with carbonyl groups (aldehydes/ketones) to form stable oximes (methoximes)[1]. This prevents multiple ring-opening isomerizations of reducing sugars.

  • Silylation: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to substitute active hydrogens with trimethylsilyl (TMS) groups.

The Causality of Instability: The primary driver of sample degradation in the autosampler vial is not the failure of the methoxime bond itself, but the synergistic failure of the vial microenvironment. Pyridine and MSTFA are highly volatile. When an autosampler needle pierces the vial septum, it can cause "coring." This microscopic hole allows solvent evaporation and ambient moisture ingress. Because TMS derivatives are highly sensitive to water, moisture aggressively hydrolyzes the TMS bonds back to native hydroxyl groups, destroying the analyte's volatility and dropping your peak areas[2].

Pathway A Carbonyl Metabolite (Dried Extract) B Methoxime Derivative (Stable Intermediate) A->B MOX / Pyridine 30-60°C, 1-2h C Methoxime-TMS Derivative (GC-MS Ready) B->C MSTFA / TMCS 37-60°C, 30-60m C->C Closed Vial, -20°C Stable up to 48h D Hydrolyzed Product (Signal Loss) C->D Moisture Ingress Autosampler Wait >24h

Pathway of methoximation, silylation, and moisture-induced degradation in vials.

Troubleshooting Guide & FAQs

Q1: Why do my methoxime-TMS derivatives show severe peak area decline after 12–24 hours on the autosampler tray? A: This is the most common issue in large-batch GC-MS metabolomics. While derivatized blood or tissue samples generally remain stable for up to 24 hours at room temperature, degradation accelerates rapidly afterward due to reagent breakdown and moisture exposure[3]. If you are running long sequences, the samples injected at hour 36 will look drastically different from those at hour 2. Solution: Adopt an automated "on-line" overlapping derivatization protocol using an advanced autosampler rail, which guarantees that every sample is injected exactly at the same time post-derivatization, preventing breakdown[2]. If doing this manually, derivatize in smaller batches (e.g., 20 samples at a time).

Q2: How can I definitively diagnose if my signal loss is due to MOX failure vs. TMS hydrolysis? A: You must engineer your methodology into a self-validating system . Spike your initial extraction solvent with two distinct internal standards: Ribitol (Adonitol) and α-Ketoglutaric acid-d4 .

  • Ribitol contains only hydroxyl groups; it undergoes silylation but not methoximation.

  • α-Ketoglutaric acid contains both carbonyl and carboxyl groups; it requires both methoximation and silylation. Diagnostic: If, during your run, the α-Ketoglutaric acid peak drops but Ribitol remains stable, your MOX reagent has degraded or methoximation was incomplete. If both peaks drop simultaneously, you are experiencing moisture ingress and global TMS hydrolysis.

Q3: Is it better to store my samples as dried extracts or as fully derivatized mixtures if I need to wait 48 hours? A: Extensive stability experiments demonstrate that fully derivatized samples are substantially more stable when stored at -20 °C for 24–48 hours than their corresponding dried extracts[3]. Dried extracts exhibit significant variability after 48 hours due to oxidation and irreversible surface adsorption[3].

Q4: How long does the O-methylhydroxylamine (MOX) stock solution last? A: MOX dissolved in pyridine is highly hygroscopic and chemically active. A prepared stock solution (e.g., 20 mg/mL) is stable for a maximum of one week if stored at room temperature inside a sealed desiccator. Never use month-old MOX reagents for quantitative assays.

Quantitative Stability Benchmarks

To ensure high-fidelity data, reference this stability matrix when designing your sequence queues. A relative standard deviation (RSD) >15% is generally the upper limit of acceptability for GC-MS metabolomics[4].

Matrix / Analyte StateStorage ConditionSafe DurationExpected Stability (RSD)Primary Degradation Risk
MOX Reagent in Pyridine Room Temp (Desiccator)< 7 Days< 5%Moisture ingress, reagent precipitation
Dried Metabolite Extract -20 °C< 48 HoursVariable (>15%)[3]Oxidation, irreversible glass adsorption
Derivatized Sample 25 °C (Autosampler)< 24 Hours[3]< 10%Solvent evaporation, TMS hydrolysis
Derivatized Sample -20 °C24–48 Hours[3]< 10%Reversible precipitation (requires thaw/mix)

Self-Validating Protocol: Two-Step Derivatization

Below is an authoritative, step-by-step methodology optimized for stability and reproducibility[4], integrating the self-validating internal standards discussed above.

Materials:

  • O-methylhydroxylamine hydrochloride (MOX)

  • Anhydrous Pyridine (amine-free)

  • MSTFA containing 1% TMCS (Trimethylchlorosilane)

  • Amber GC-MS autosampler vials with deactivated glass micro-inserts and PTFE/Silicone septa.

Step-by-Step Workflow:

  • Drying: Evaporate your biological extracts (containing Ribitol and α-Ketoglutarate internal standards) to complete dryness using a speed vacuum concentrator operated at 4 °C.

  • Methoximation (MOX): Prepare a fresh stock of MOX in anhydrous pyridine at 20 mg/mL. Add 20 µL of this solution to the dried extract[4].

  • Primary Incubation: Cap the vial securely and incubate on a thermomixer at 30 °C for 60 minutes with continuous agitation at 1200 rpm[4]. Mechanism: Converts all keto/aldehyde groups to stable methoximes.

  • Silylation (TMS): Without drying the sample, add 80 µL of MSTFA + 1% TMCS directly to the methoximated mixture[4].

  • Secondary Incubation: Incubate the mixture at 30 °C for an additional 30 minutes[4].

  • Equilibration & Injection: Allow the sample to equilibrate for up to 4 hours[4]. Transfer the supernatant to deactivated amber autosampler vials. Run on the GC-MS within 24 hours of preparation to bypass moisture-induced hydrolysis[3].

Protocol Step1 1. Dry Sample Extract Add Internal Standards Step2 2. Add MOX in Pyridine (20 mg/mL) Step1->Step2 Step3 3. Incubate & Agitate (30°C for 60 min) Step2->Step3 Step4 4. Add MSTFA + 1% TMCS (80 µL) Step3->Step4 Step5 5. Incubate & Agitate (30°C for 30 min) Step4->Step5 Step6 6. Transfer to Autosampler (Analyze within 24h) Step5->Step6

Standardized self-validating two-step derivatization protocol for GC-MS.

References

  • Thermo Fisher Scientific. "Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library." Thermofisher.com. 2

  • NIH PMC. "Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry." Nih.gov, Dec 2021. 4

  • Protocols.io. "Metabolite Extraction and Derivatization of Plasma/Serum Samples for High Resolution GC-MS-based Metabolomics." Protocols.io, Oct 2019.

  • NIH PubMed. "Analytical workflow for comprehensive blood metabolomics analysis by GC-MS. Application to children with ventilator associated pneumonia." Nih.gov, Jul 2025. 3

  • YoungIn. "In-time TMS Derivatization and GC/MS Determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies." Youngin.com. 1

Sources

Application Support Center: O-Alkylhydroxylamine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have found that synthesizing O-alkylhydroxylamines (


) frequently creates bottlenecks in medicinal chemistry, notably during the synthesis of fragment libraries and target inhibitors[1]. Free hydroxylamine is an ambident nucleophile; attempting direct O-alkylation almost guarantees a complex mixture of N,O-dialkylated and N,N-dialkylated by-products[2].

This center is designed to replace "trial-and-error" bench work with structurally logical, self-validating protocols. We will cover the causality of by-product formation, actionable mitigation strategies, and highly reliable step-by-step methodologies.

I. Diagnostic Overview: Pathway Divergence

Understanding the kinetic pathways is critical. The diagram below illustrates why blocking the nitrogen lone pair prior to alkylation is the central dogma of high-yield O-alkylhydroxylamine synthesis.

Workflow Free Free NH2OH (Ambident Nucleophile) Direct Direct Alkylation (R-X / Base) Free->Direct Poor Kinetic Control ProtN N-Protection Strategy (NHPI or N-Boc) Free->ProtN Thermodynamic Masking Byprod Poly-alkylated By-products (N,O- and N,N-) Direct->Byprod OAlk O-Alkylation (Mitsunobu / Sn2) ProtN->OAlk Deprot Controlled Cleavage (Hydrazine / Acid) OAlk->Deprot Target Pure Target: O-Alkylhydroxylamine Deprot->Target

Fig 1: Reaction pathways comparing direct alkylation by-products with N-protected synthesis routes.

II. Systemic Workflow Solutions: Self-Validating Protocols

To prevent the formation of undesired by-products, nitrogen must be masked. Below are three field-validated methodologies tailored for different scale and purity constraints.

Protocol A: The N-Hydroxyphthalimide (NHPI) Route

Mechanism & Causality: explicitly locks the nitrogen within a cyclic imide, forcing incoming electrophiles (or activated alcohols via Mitsunobu) to react exclusively at the oxygen atom[3]. Common By-product: Phthalhydrazide (post-cleavage) and Triphenylphosphine oxide (


).

Step-by-Step Methodology:

  • Mitsunobu Activation: Dissolve the target alcohol (1.0 eq), NHPI (1.1 eq), and triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF at 0 °C.
    
  • Coupling: Dropwise addition of DIAD (1.2 eq).

    • Validation Checkpoint: The solution typically shifts from yellow to pale clear as the betaine intermediate forms and rapidly consumes the NHPI. TLC (UV) should confirm the total disappearance of the NHPI spot.

  • Hydrazinolysis (Deprotection): Add hydrazine monohydrate (1.5 eq) to the isolated N-alkoxyphthalimide in ethanol and stir at room temperature for 2 hours.

    • Validation Checkpoint: Hydrazine irreversibly attacks the imide carbonyls. A thick, white precipitate (phthalhydrazide) will crash out of the solution, physically proving that the cyclic imide has been cleaved.

  • Acidic Isolation: Filter the precipitate. Acidify the filtrate with HCl in ether. The target O-alkylhydroxylamine precipitates as a highly pure hydrochloride salt, leaving neutral by-products (like

    
    ) in the organic phase[1].
    
Protocol B: Capture-ROMP-Release (For Chromatography-Free High Purity)

Mechanism & Causality: Traditional Mitsunobu reactions generate


 which is notoriously difficult to separate from highly polar O-alkylhydroxylamines. By utilizing a norbornenyl N-hydroxysuccinimide (NHSI) monomer, the intermediate is "tagged" for [4].

Step-by-Step Methodology:

  • Capture: React the alcohol with norbornenyl NHSI under standard Mitsunobu conditions.

  • Ring-Opening Metathesis Polymerization (ROMP): Add Grubbs catalyst (2 mol%) to the crude reaction mixture.

    • Validation Checkpoint: The monomeric tag rapidly polymerizes. Addition of methanol forces the target-bound polymer to crash out as a solid mass, while all liquid-phase by-products (

      
      , diisopropyl hydrazodicarboxylate) are washed away via simple filtration[5].
      
  • Release: Resuspend the purified polymer in THF and treat with excess hydrazine. The pure O-alkylhydroxylamine is released back into the liquid phase.

Protocol C: The N-Boc-Hydroxylamine Route

Mechanism & Causality: For highly scalable synthesis, using tert-butyl N-hydroxycarbamate (Boc-NHOH) bypasses phthalhydrazide waste entirely. directly, followed by clean, gas-evolving deprotection[6].

Step-by-Step Methodology:

  • O-Alkylation: Treat Boc-NHOH with a mild base (

    
    ) and an alkyl halide (or methanesulfonate) in DMF.
    
  • Deprotection: Treat the isolated intermediate with 4M HCl in dioxane.

    • Validation Checkpoint: The solution will vigorously bubble. The evolution of isobutylene and

      
       gas provides a self-validating visual confirmation that the Boc group is successfully deteriorating, leaving behind pure 
      
      
      
      .

III. Quantitative Performance Matrix

Summarizing the strategic compromises when selecting a synthetic route:

Protection StrategyTypical YieldPrimary By-product ProfileSeparation / PurificationScalability Profile
Direct Alkylation < 30%N,O-dialkylated, N,N-dialkylatedFlash ChromatographyPoor (High solvent waste)
NHPI + Mitsunobu 70 - 85%Phthalhydrazide,

Precipitation / Acid-base extractionModerate (Solubility limits)
Capture-ROMP-Release > 90%Residual Hydrazine (Trace)Polymer Filtration (No chromatography)Specialty / Discovery Scale
N-Boc-NHOH Strategy 80 - 95%Isobutylene gas,

Solvent EvaporationExcellent (Industrial preferred)

IV. Frequently Asked Questions (FAQs)

Q: Why am I still seeing unreacted alcohol in my Mitsunobu reaction with NHPI? A: This is a kinetic issue related to the order of addition.


 and DIAD must form the highly reactive betaine intermediate before it can activate your alcohol. If the alcohol and DIAD react directly, you risk forming irreversible DIAD-alcohol adduct by-products. Always maintain strict stoichiometric ratios and low temperatures (0 °C) during the DIAD addition.

Q: The deprotection of N-alkoxyphthalimide with hydrazine yielded an unfilterable gelatinous paste. How do I recover my product? A: Phthalhydrazide frequently forms intractable gels depending on the solvent. If this occurs, do not try to filter it directly. Evaporate the solvent, resuspend the crude solid in cold 0.5 M aqueous NaOH (which solubilizes the phthalhydrazide as a sodium salt), and extract your basic O-alkylhydroxylamine into dichloromethane. Alternatively, for future runs, consider utilizing which avoids phthalhydrazide entirely[7].

Q: Can I synthesize O-alkylhydroxylamines by reducing an oxime ether to bypass alkylation by-products altogether? A: Yes, oxime ether reduction is a valid, alternative thermodynamic approach. However, aggressive hydrides (like


) will aggressively cleave the fragile N–O bond, creating an over-reduced primary amine by-product. You must use milder, precisely controlled reducing agents (e.g., sodium cyanoborohydride, 

) under strictly monitored acidic pH conditions.

V. References

  • Foot, O. F., & Knight, D. W. "Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides". Chemical Communications (RSC Publishing). [Link]

  • Harned, A. M., & Hanson, P. R. "Capture-ROMP−Release: Application for the Synthesis of O-Alkylhydroxylamines". Organic Letters (ACS Publications). [Link]

  • Malachowski, W. P., et al. "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1". European Journal of Medicinal Chemistry / PubMed Central (PMC). [Link]

  • Harned, A. M., & Hanson, P. R. "Capture-ROMP-release: application for the synthesis of O-alkylhydroxylamines". PubMed. [Link]

  • "N-Hydroxyphthalimide". Wikipedia. [Link]

  • "Hydroxylamine". Wikipedia. [Link]

  • Bonaccorsi, P., & Giorgi, G. "One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts". Arabian Journal of Chemistry. [Link]

  • Albrecht, S., Defoin, A., Tarnus, C. "A direct preparation of O-substituted hydroxylamines...". Synthesis / Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Mastering Polar Metabolite Analysis by GC-MS: A Mechanistic Comparison of Methoximation and Silylation

Author: BenchChem Technical Support Team. Date: March 2026

Gas chromatography-mass spectrometry (GC-MS) remains an unparalleled workhorse for both untargeted metabolomics and targeted profiling. However, interrogating the polar metabolome presents a fundamental thermodynamic challenge: compounds rich in hydroxyl, amino, and carboxyl groups are non-volatile and prone to extreme column absorption at high temperatures[1].

To bypass this limitation, researchers employ chemical derivatization. While often bundled casually as "two-step derivatization," methoximation (MOX) and silylation serve completely distinct, mechanistic purposes. For researchers and drug development professionals, understanding the specialized kinetics of these two reactions—and why they are practically inseparable for robust analysis—is critical for overcoming data variability and spectral complexity.

The Mechanistic Comparison: Resolving Target Chemistries

A common misconception is treating methoximation and silylation as alternative choices. In reality, they are a synergistic system designed to systematically dismantle the hydrogen-bonding networks of complex molecules. Comparing their functions highlights the causality behind experimental GC-MS protocols.

Methoximation: The Carbonyl Stabilizer

Methoximation targets reactive carbonyl groups (aldehydes and ketones)[2]. The reaction utilizes methoxyamine hydrochloride (MeOX) dissolved in pyridine.

  • The Causality of the Reaction: If reducing sugars are heated during GC analysis without stabilization, they undergo uncontrolled keto-enol tautomerization, rapidly shifting between multiple ring conformations (e.g.,

    
    -pyranose, 
    
    
    
    -pyranose,
    
    
    -furanose,
    
    
    -furanose) and their open-chain forms. This yields up to five convoluted, overlapping peaks per metabolite[3].
  • The Solution: Methoxyamine reacts with the free carbonyl, forcibly locking the sugar into an open-chain O-methyloxime derivative. This elegantly reduces the output to exactly two predictable geometric isomers: the syn- and anti- forms[2][4].

  • Why Pyridine? Pyridine acts as both an ideal solvent for the polar MeOX salt and a basic catalyst/acid scavenger to drive the oximation reaction forward[5].

Silylation: The Volatility Engine

Following stabilization, silylation addresses the remaining active hydrogens (-OH, -NH₂, -COOH, -SH).

  • The Causality of the Reaction: Reagents like MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) systematically replace active protons with non-polar trimethylsilyl (TMS) groups[5]. This strips the molecule of its hydrogen-bonding capability, drastically lowering its boiling point and neutralizing its polarity to prevent interactions with the silica column matrix[1].

  • MSTFA vs. BSTFA: While both are popular, MSTFA is structurally prioritized in precision metabolomics. Its highly volatile byproduct (N-methyltrifluoroacetamide) efficiently elutes with the solvent front, avoiding destructive spectral interference with early-eluting polar metabolites[1].

G Glucose Target: Reducing Sugar (e.g., Glucose) Sil_Alone Path A: Direct Silylation (MSTFA Only) Glucose->Sil_Alone MOX_Step Path B: Methoximation (MeOX in Pyridine) Glucose->MOX_Step Tautomers Unchecked Tautomerization (Ring cyclization) Sil_Alone->Tautomers Peaks_5 Yield: 5+ TMS Peaks (Isomers & Anomers) Tautomers->Peaks_5 Data_Bad Poor Deconvolution & Inaccurate Quantification Peaks_5->Data_Bad Locked Carbonyl Locked (Open-Chain Oximes) MOX_Step->Locked Sil_Step Silylation (MSTFA) Locked->Sil_Step Peaks_2 Yield: 2 Predictable Peaks (Syn/Anti TMS-Oximes) Sil_Step->Peaks_2 Data_Good Robust Quantification & Clean Spectra Peaks_2->Data_Good

Fig 1: Mechanistic pathway comparing direct silylation versus sequential MOX-silylation.

Comparative Performance Data

To summarize the analytical utility, the performance outcomes of applying MOX vs. TMS chemistries are tabulated below:

ParameterMethoximation (MOX)Trimethylsilylation (TMS)
Primary Reagents Methoxyamine hydrochloride (MeOX) in pyridineMSTFA + 1% TMCS (catalyst)
Target Functional Groups Aldehydes, Ketones (C=O)Alcohols, Amines, Carboxylic Acids, Thiols
Mechanistic Purpose Prevents ring cyclization and tautomerization; stabilizes

-keto acids.
Increases volatility; reduces thermal degradation and column binding.
Typical Incubation 90 minutes @ 30°C - 37°C[2][3]30 - 40 minutes @ 37°C - 60°C[2][3]
Consequence of Omission Unquantifiable multiple tautomeric peaks (e.g., 5 peaks for glucose)[3].Complete failure of polar metabolites to elute through the GC column[1].

The Automation Imperative: Solving Derivative Instability

A persistent flaw in off-line (manual) two-step derivatization is the temporal instability of TMS derivatives. If 100 samples are derivatized simultaneously in a batch, the first sample injected will have aged 30 minutes, while the final sample may sit in the autosampler for over 24 hours. This temporal drift leads to severe variations in relative standard deviations (RSDs)[6].

The Modern Solution: Advanced metabolomics workflows now rely on Automated Sequential Derivatization using robotic autosamplers. By automating the addition of MeOX and MSTFA "just-in-time" prior to each injection, the sample-to-sample reaction time is mathematically standardized[6]. Recent optimized studies demonstrate that on-line sequential automation drops the CVs of routinely measured plasma metabolites to <30%, enabling high-throughput measurements of ~40-45 samples per 24 hours while robustly identifying >70 core metabolites[6][7].

Optimized, Self-Validating Protocol for Blood Plasma

The following protocol leverages established field standards to process plasma/serum metabolites. It is structurally designed to be self-validating through stringent moisture control and internal standardization.

Pre-Requisite QA/QC:

  • Isotope Spiking: Spike 10 µL of a stable isotope internal standard mix (e.g., D-Fructose-d-2, ¹³C₆-Glucose) into the raw sample before extraction to validate total recovery and derivatization efficiency[3][4].

  • Absolute Dehydration: Silylation reagents are fiercely moisture-sensitive. Any residual

    
     will rapidly hydrolyze MSTFA into inactive silanols, ruining the run[1][3].
    
Step-by-Step Methodology
  • Extraction: To 50 µL of plasma, add 1 mL of pre-chilled (-20°C) extraction solvent (Acetonitrile:Isopropanol:Water, 3:3:2 v/v/v). Vortex for 1 min, incubate on ice for 10 min, and centrifuge at 14,000 x g (4°C) for 15 minutes.

  • Evaporation: Transfer the supernatant to a new vial and evaporate to absolute dryness using a vacuum concentrator or a gentle stream of ultra-pure nitrogen[3].

  • Methoximation: Add 20 µL of freshly prepared methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine). Seal the vial securely, vortex briefly, and incubate at 30°C for 90 minutes in a thermal shaker[2][5].

  • Silylation: Allow the vial to cool to room temperature. Add 80 µL of MSTFA + 1% TMCS catalyst. Vortex for 15 seconds and incubate at 37°C for 30 minutes[2][3][5].

  • Injection: Transfer to a GC vial with a micro-insert (or process immediately via an automated sequential robotic arm) and inject 1 µL into the GC-MS system[3][7].

W A 1. Extraction Cold Solvent Mix Centrifuge B 2. Complete Drying Vacuum / N2 Stream (Crucial for MSTFA) A->B C 3. Methoximation 20 µL MeOX 90 min @ 30°C B->C D 4. Silylation 80 µL MSTFA 30 min @ 37°C C->D E 5. GC-MS Automated Sequential Injection D->E

Fig 2: Optimized two-step automated experimental workflow for polar metabolite derivatization.

References

1.[1] Gas Chromatography in Metabolomics Study . IntechOpen. 1 2.[5] Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry . MDC-Berlin. 5 3.[6] Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples . PMC / NIH. 6 4.[7] Automated Blood Analysis . PAL System. 7 5.[4] Quantitative Analysis of Stable Isotopes of Glucose in Blood Plasma Using Quadrupole GC-MS . Shimadzu. 4 6.[2] Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library . Agilent. 2 7.[3] Application Note: Derivatization of D-Fructose-d-2 for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis . Benchchem. 3

Sources

GC-MS vs. HPLC: A Comparative Guide to the Analysis of Derivatized Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical analytical challenge. Their inherent reactivity and often low volatility necessitate a derivatization step prior to chromatographic analysis. This guide provides an in-depth, objective comparison of two instrumental pillars for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), focusing on the analysis of derivatized carbonyls.

This document will delve into the core principles of each technique, provide evidence-based insights into their respective strengths and weaknesses for this specific application, and offer detailed experimental protocols to guide your analytical strategy.

The Imperative of Derivatization for Carbonyl Analysis

Carbonyl compounds are ubiquitous, playing significant roles in biological systems, environmental chemistry, and as impurities or degradation products in pharmaceutical formulations. However, their direct analysis is often hindered by several factors:

  • High Polarity and Low Volatility: Many low molecular weight carbonyls are highly polar, leading to poor chromatographic peak shape and retention in traditional reversed-phase HPLC and making them unsuitable for direct GC analysis.[1]

  • Thermal Instability: Some carbonyls are prone to degradation at the elevated temperatures required for GC analysis.[2]

  • Lack of a Strong Chromophore: Many simple carbonyls do not possess a suitable chromophore for sensitive UV-Vis detection in HPLC.[1]

Derivatization addresses these challenges by chemically modifying the carbonyl group to create a new compound with properties more amenable to chromatographic separation and detection.[3] This process can increase volatility and thermal stability for GC-MS analysis or introduce a strong UV-absorbing or fluorescent tag for HPLC analysis.[1][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for DNPH Derivatives

HPLC is a powerful and versatile technique widely employed for the analysis of non-volatile and thermally unstable compounds.[2][5] For carbonyl analysis, HPLC is almost exclusively paired with 2,4-dinitrophenylhydrazine (DNPH) derivatization.

The Chemistry of DNPH Derivatization

In an acidic medium, DNPH reacts with the carbonyl group of aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives.[1][6] These derivatives exhibit strong UV absorbance at approximately 360 nm, enabling highly sensitive detection.[7][8]

HPLC Methodology: A Step-by-Step Protocol

The following protocol outlines a typical workflow for the analysis of carbonyl compounds in an aqueous sample using DNPH derivatization followed by HPLC-UV detection.

Experimental Protocol: HPLC-UV Analysis of DNPH-Derivatized Carbonyls

  • Sample Preparation:

    • Measure a known volume of the aqueous sample (e.g., 100 mL) into a clean flask.

    • Adjust the sample pH to approximately 3 with a suitable buffer (e.g., citrate buffer).[8]

  • Derivatization:

    • Add a solution of DNPH in a suitable solvent (e.g., acetonitrile). The concentration and volume will depend on the expected carbonyl concentration.[9]

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour) to ensure complete reaction.[8]

  • Solid-Phase Extraction (SPE) Cleanup and Concentration:

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the DNPH-hydrazone derivatives with a small volume of an appropriate solvent, such as acetonitrile or ethanol.[8]

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of acetonitrile and water is typically used to separate the various hydrazone derivatives.[9]

    • Flow Rate: A typical flow rate is 1.0-1.5 mL/min.[8]

    • Injection Volume: 10-20 µL.[8]

    • Detection: UV-Vis detector set to 360 nm.[7][8]

  • Quantification:

    • Prepare calibration standards of known carbonyl concentrations and subject them to the same derivatization and analysis procedure.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of carbonyls in the sample by comparing their peak areas to the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Aqueous Sample pH_Adjust pH Adjustment (pH 3) Sample->pH_Adjust Add_DNPH Add DNPH Reagent pH_Adjust->Add_DNPH Incubate Incubate (e.g., 40°C, 1 hr) Add_DNPH->Incubate SPE Solid-Phase Extraction (C18) Incubate->SPE Elute Elute Derivatives SPE->Elute HPLC HPLC-UV Analysis (360 nm) Elute->HPLC Data Data Acquisition & Quantification HPLC->Data GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Headspace Derivatization cluster_sampling Sampling cluster_analysis Analysis Sample Sample in Headspace Vial Add_PFBHA Add PFBHA Reagent Sample->Add_PFBHA Incubate Incubate (e.g., 70°C, 45 min) Add_PFBHA->Incubate Headspace_Sampling Headspace Sampling Incubate->Headspace_Sampling GCMS GC-MS Analysis Headspace_Sampling->GCMS Data Data Acquisition & Quantification GCMS->Data

Sources

Navigating Base Excision Repair (BER) Inhibitors: A Comparative Efficacy Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology shifts toward exploiting synthetic lethality, Base Excision Repair (BER) inhibitors have emerged as a cornerstone for overcoming resistance to standard chemotherapies and radiation. However, not all BER inhibitors are created equal. As a drug development professional or application scientist, understanding the mechanistic nuances—such as the profound difference between catalytic inhibition and physical enzyme trapping—is critical for designing robust preclinical workflows and predicting clinical outcomes.

This guide provides an objective, data-driven comparison of primary BER inhibitors (PARP and APE1 targets) and standardizes the experimental workflows required to validate their efficacy.

Mechanistic Stratification of BER Inhibitors

The BER pathway acts as the primary cellular defense against spontaneous hydrolysis, oxidation, and alkylation of DNA bases. To exploit this pathway, therapeutic interventions generally target two crucial nodes: Poly (ADP-ribose) polymerase (PARP) and Apurinic/apyrimidinic endonuclease 1 (APE1) .

PARP Inhibitors: The Paradigm of "Trapping"

PARP1 and PARP2 act as DNA damage sensors. Upon detecting a single-strand break (SSB), PARP binds to the DNA, synthesizes poly(ADP-ribose) (PAR) chains, and recruits downstream repair factors like DNA Polymerase


. Critically, auto-PARylation generates a massive negative charge that eventually repels PARP from the DNA, freeing the site for ligation.

Historically, PARP inhibitors (PARPi) were viewed strictly as catalytic inhibitors competing with NAD+. However, preclinical data has proven that their true cytotoxic power derives from PARP trapping [1]. By inhibiting auto-PARylation, these drugs lock PARP onto the DNA. When a replication fork collides with this trapped complex during S-phase, the fork collapses, converting a manageable SSB into a highly lethal double-strand break (DSB).

  • Talazoparib: The most potent trapper in clinical use. It is 100- to 1,000-fold more efficient at trapping PARP1 than Olaparib[1]. However, this immense potency comes with a narrowed therapeutic index, as Talazoparib demonstrates less than a 2-fold difference between the

    
     for catalytic PAR inhibition and severe bone marrow cytotoxicity[2].
    
  • Olaparib & Rucaparib: Moderate trappers. They provide a wider therapeutic window (>100-fold resolution between PAR inhibition and cytotoxicity) making them highly versatile for combination therapies[2].

  • Veliparib: A purely catalytic inhibitor with negligible trapping ability. Because it fails to create a physical roadblock at the replication fork, it has largely failed to show efficacy as a stand-alone monotherapy[1].

APE1 Inhibitors: Endonuclease vs. Redox Blockade

APE1 acts upstream of PARP, cleaving the abasic (AP) site left by DNA glycosylases to generate the SSB. Uniquely, APE1 is a dual-function protein: its C-terminus controls endonuclease repair, while its N-terminus regulates the redox activation of critical transcription factors (e.g., HIF-1


, NF-

B, AP-1)[3].
  • Methoxyamine (TRC-102): Rather than targeting the APE1 enzyme directly, TRC-102 covalently binds to the AP site itself, sterically blocking APE1 from cleaving the DNA[4]. This forces the accumulation of abasic sites, synergizing heavily with alkylating agents like temozolomide.

  • APX3330 (E3330): A highly selective inhibitor of APE1's redox activity. It induces disulfide bond formation in APE1 (specifically at C65/C93), effectively neutralizing its ability to activate pro-survival tumor signaling without directly stopping DNA repair[3][5].

Quantitative Efficacy Comparison

The following table synthesizes the functional properties and in vitro potencies of leading BER inhibitors to guide compound selection in preclinical screening.

Inhibitor ClassCompoundPrimary TargetMechanism of ActionIn vitro Potency (

)
Clinical Stage
PARPi TalazoparibPARP1/2Catalytic inhibition + Extreme DNA trapping~0.2 nM (PARP1)FDA Approved
PARPi OlaparibPARP1/2Catalytic inhibition + Moderate DNA trapping~2–5 nM (PARP1)FDA Approved
PARPi VeliparibPARP1/2Catalytic inhibition + Weak DNA trapping~2–5 nM (PARP1)Clinical Trials
APE1i Methoxyamine (TRC-102)AP SitesCovalent AP site binding; indirect nuclease block~1–5 mM (Cellular)Clinical Trials
APE1i APX3330APE1 (N-term)Selective APE1 redox inhibition~25 µM (Redox EMSA)Clinical Trials
APE1i APX2009APE1 (N-term)Next-generation selective APE1 redox inhibition~0.45 µM (Redox EMSA)Preclinical

Pathway Integration & Intervention Mapping

To contextualize where these compounds halt the repair cascade, the logical architecture of the BER pathway is mapped below.

BER_Targets Damage Base Damage (Oxidation/Alkylation) Glycosylase DNA Glycosylase Damage->Glycosylase AP_Site Abasic (AP) Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 SSB Single-Strand Break (SSB) APE1->SSB PARP1 PARP1 Sensor SSB->PARP1 Repaired Pol β / Ligase Repair PARP1->Repaired TRC102 Methoxyamine (TRC-102) Blocks AP Site Cleavage TRC102->AP_Site APX APX3330 Blocks APE1 Redox APX->APE1 PARPi PARP Inhibitors Trap PARP on DNA PARPi->PARP1

Mechanistic intervention points of Base Excision Repair (BER) inhibitors.

Experimental Validation Workflows

Evaluating BER inhibitors requires a self-validating system that can differentiate between primary damage (SSBs and abasic sites) and secondary cytotoxic consequences (DSBs). The following protocols represent the gold standard for preclinical validation.

Workflow Architecture

Workflow Start 1. In Vitro Compound Treatment (± MMS Damage Induction) Decision Target Lesion Analysis Start->Decision Comet Alkaline Comet Assay (Primary SSBs / AP Sites) Decision->Comet Primary Defect yH2AX γH2AX Immunofluorescence (Secondary DSBs) Decision->yH2AX Replication Collision C1 Alkaline Lysis (pH > 13) Extracts Nucleoids Comet->C1 Y1 Fixation & Permeabilization Preserve Nuclear Architecture yH2AX->Y1 C2 Electrophoresis DNA Migration C1->C2 Y2 Anti-Ser139 Staining Fluorescent Detection Y1->Y2

Parallel in vitro workflows for evaluating BER inhibitor efficacy.

Protocol 1: Alkaline Comet Assay (Primary Lesion Detection)

Causality Rationale: The standard neutral comet assay only detects DSBs. To accurately measure the efficacy of upstream BER inhibitors, an alkaline comet assay (pH > 13) is strictly required[6][7]. The high pH unwinds the DNA helix and converts accumulated alkali-labile abasic sites (induced by TRC-102) and SSBs (induced by PARPi) into detectable tail migration[6].

Step-by-Step Methodology:

  • Damage Induction & Treatment: Plate target cells and pre-treat with the chosen BER inhibitor (e.g., 1 µM Olaparib) for 2 hours. Expose cells to an alkylating agent like Methyl methanesulfonate (MMS) for 1 hour to induce widespread base damage. Self-Validation Control: Always include an untreated well (Baseline Negative Control) and an MMS-only well (Damage Positive Control).

  • Cell Embedding: Harvest cells and resuspend in 0.5% Low Melting Point Agarose (LMA) at 37°C. Pipette onto frosted glass slides pre-coated with 1% Normal Melting Point Agarose.

  • Alkaline Lysis: Submerge slides in cold, high-salt Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C overnight. This strips away cellular membranes and histones, leaving nucleoids.

  • Alkaline Unwinding (Critical Step): Transfer slides to an electrophoresis tank filled with freshly prepared Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes in the dark to allow DNA unwinding and conversion of AP sites to breaks[6].

  • Electrophoresis: Run at 300 mA / 25 V for 30 minutes at 4°C.

  • Neutralization & Imaging: Wash slides 3x in Neutralization Buffer (0.4 M Tris, pH 7.5). Stain with SYBR Gold. Image using fluorescence microscopy and quantify the "% Tail DNA" using automated software (e.g., OpenComet).

Protocol 2: H2AX Immunofluorescence (Secondary Cytotoxicity)

Causality Rationale: SSBs and un-cleaved AP sites are fundamentally cytostatic. Genuine cytotoxicity only occurs when these lesions collide with active replication forks during S-phase, resulting in fatal DSBs. Phosphorylation of Histone H2AX at Serine 139 (


H2AX) serves as a highly sensitive, localized biomarker for these specific DSB events.

Step-by-Step Methodology:

  • Treatment: Culture cells on glass coverslips and treat with the BER inhibitor for 24–48 hours to allow sufficient progression through S-phase.

  • Fixation: Wash cells with cold PBS and fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash and incubate with 0.1% Triton X-100 in PBS for 10 minutes to allow nuclear antibody penetration. Self-Validation Control: Run a parallel slide with secondary antibody only to rule out non-specific fluorophore binding.

  • Blocking & Primary Antibody: Block with 5% BSA in PBS for 1 hour. Incubate overnight at 4°C with a monoclonal anti-

    
    H2AX (Ser139) antibody (1:500 dilution).
    
  • Secondary Staining: Wash 3x with PBS. Incubate with an Alexa Fluor® 488-conjugated secondary antibody (1:1000) for 1 hour in the dark.

  • Mounting & Quantification: Counterstain nuclei with DAPI and mount. Utilize confocal microscopy to quantify the number of discrete

    
    H2AX foci per nucleus. An efficacious PARP trapper like Talazoparib will show a massive spike in 
    
    
    
    H2AX foci compared to a purely catalytic inhibitor like Veliparib.

Strategic Recommendations for Drug Developers

When positioning a BER inhibitor in a pipeline, target selection must align with the intended therapeutic index:

  • Prioritize Trapping for Monotherapy: If treating BRCA-mutated or homologous recombination-deficient (HRD) tumors, prioritize potent PARP trappers (Talazoparib, Olaparib) that physically weaponize the repair process against the tumor[1][2].

  • Target APE1 for TME Modulation: If the tumor exhibits high baseline inflammatory signaling or hypoxic resistance, utilizing a targeted APE1 redox inhibitor (like APX3330) can disrupt tumor microenvironment (TME) survival pathways (via HIF-1

    
     and NF-
    
    
    
    B) without triggering the massive genomic instability and subsequent bone marrow toxicity associated with total BER blockade[3][5].

References

  • Inhibitors of PARP: Number crunching and structure gazing.
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. American Association for Cancer Research (AACR) Journals.
  • The use of DNA repair inhibitors and the comet assay—an overview.
  • Inhibition of APE1-endonuclease activity affects cell metabolism in colon cancer cells via a p53-dependent pathway.
  • US11723886B2 - Targeting ocular diseases with novel APE1/Ref-1 inhibitors.
  • Functional evaluation of DNA repair in human biopsies and their relation to other cellular biomarkers. Frontiers.
  • Clinical translation for targeting DNA damage repair in non-small cell lung cancer: a review. AME Groups.

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A Senior Application Scientist's Guide to Oxime-Forming Reagents: A Performance Comparison Featuring O-methylhydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the Oxime Bond in Modern Research

In the intricate world of bioconjugation, drug development, and proteomics, the ability to form stable, covalent linkages under mild, biological conditions is paramount. The oxime ligation—a reaction between a carbonyl group (an aldehyde or ketone) and an aminooxy-functionalized molecule—stands out as a robust and highly chemoselective tool.[1] This reaction forms the basis of numerous applications, from creating antibody-drug conjugates (ADCs) to immobilizing proteins on surfaces and labeling cellular components.[2][3]

The resulting oxime bond (C=N-O) is prized for its exceptional stability, particularly when compared to analogous imine (C=N) and hydrazone (C=N-N) linkages.[2][4] This stability is crucial for applications requiring long-term integrity of the conjugate in demanding biological environments.[5] This guide provides an in-depth comparison of O-methylhydroxylamine (methoxyamine), a widely used aminooxy reagent, with other common alternatives, offering field-proven insights and experimental data to guide your selection process.

The Reagents: A Comparative Overview

The choice of aminooxy reagent can significantly impact reaction kinetics, the stability of the final conjugate, and its physicochemical properties. While O-methylhydroxylamine is often a default choice due to its small size and high reactivity, other reagents offer unique advantages for specific applications.

ReagentStructureKey Features & Considerations
O-methylhydroxylamine (Methoxyamine)CH₃-O-NH₂Workhorse Reagent: Smallest alkoxyamine, minimizing steric hindrance.[6] Forms highly stable oximes. Volatile and available as a hydrochloride salt.[4] Widely used in metabolomics for derivatization.[7]
Hydroxylamine HO-NH₂The Parent Compound: Most fundamental oxime-forming reagent. The resulting oxime has a free hydroxyl group which can potentially participate in hydrogen bonding.
Aminooxyacetic Acid (AOA)HOOC-CH₂-O-NH₂Water-Soluble Handle: The carboxylate group imparts high water solubility and provides a negative charge at physiological pH, which can be useful for altering conjugate properties.
O-benzylhydroxylamine C₆H₅-CH₂-O-NH₂Cleavable Tag Potential: The benzyl group can be cleaved under specific catalytic hydrogenation conditions, allowing for the release of the conjugated molecule.[8] Offers a UV-active tag for purification.[8] Larger size may introduce steric effects.

Performance Deep Dive: Kinetics and Stability

The performance of an oxime ligation strategy is primarily judged on two key metrics: the rate of reaction (kinetics) and the durability of the bond formed (stability).

Reaction Kinetics: The pH-Dependence

The formation of an oxime is a two-step process involving the nucleophilic attack of the aminooxy group on the carbonyl, followed by an acid-catalyzed dehydration to form the final C=N bond.[9] This mechanism dictates a strong dependence on pH.

  • Optimal pH (Uncatalyzed): For most oxime ligations, the reaction rate is maximal in a slightly acidic buffer, typically around pH 4.5 .[10][11] This pH represents a critical balance: it is acidic enough to catalyze the dehydration step but not so acidic that it excessively protonates the aminooxy group, which would render it non-nucleophilic.[10]

  • Neutral pH Ligation: For many biological applications involving sensitive proteins, a neutral pH (pH ~7.0-7.4) is required. Under these conditions, the uncatalyzed reaction is often very slow.[9] The use of a nucleophilic catalyst, most commonly aniline or its derivatives, becomes essential to achieve reasonable reaction rates.[10] Aniline forms a more reactive protonated Schiff base intermediate with the carbonyl, accelerating the rate-limiting step.[11]

G

Hydrolytic Stability: The Defining Advantage of Oximes

The primary reason for the widespread adoption of oxime ligation is the exceptional stability of the resulting bond. Quantitative studies have demonstrated that oximes are significantly more resistant to hydrolysis than their hydrazone counterparts, a crucial feature for bioconjugates that must persist in aqueous environments like blood plasma.

A direct comparative study by Kalia and Raines on isostructural conjugates revealed the profound stability of the oxime linkage. At a pD of 7.0 (the equivalent of pH in heavy water), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a simple methylhydrazone and 300-fold lower than an acetylhydrazone.[4][12] This superior stability is attributed to the higher electronegativity of the oxygen atom compared to nitrogen, which makes the oxime C=N bond less susceptible to protonation, the initiating step of hydrolysis.[12]

Linkage TypeExample StructureRelative First-Order Rate Constant for Hydrolysis (k_rel) at pD 7.0[12]
Oxime R-CH=N-O-R'1 (Baseline)
SemicarbazoneR-CH=N-NH-C(O)NH₂~160
AcetylhydrazoneR-CH=N-NH-C(O)CH₃~300
MethylhydrazoneR-CH=N-NHCH₃~600

Data derived from a study on isostructural pivalaldehyde conjugates.[12]

This inherent stability makes oximes the linkage of choice for applications demanding high durability. While the hydrolysis is acid-catalyzed, the bond remains remarkably stable across a broad and physiologically relevant pH range.[5]

Experimental Design: A Protocol for Comparative Performance Analysis

To empower researchers to make data-driven decisions for their specific systems, this section provides a self-validating protocol for comparing the performance of O-methylhydroxylamine against other aminooxy reagents. This experiment is designed to determine the second-order rate constant (k₂), a key metric for reaction efficiency.[9]

Objective

To determine and compare the second-order rate constants for the reaction of a model aldehyde (e.g., benzaldehyde) with O-methylhydroxylamine and a second aminooxy reagent (e.g., aminooxyacetic acid or O-benzylhydroxylamine) under pseudo-first-order conditions.

Materials
  • Aldehyde: Benzaldehyde (or another relevant aromatic/aliphatic aldehyde)

  • Aminooxy Reagents: O-methylhydroxylamine HCl, Aminooxyacetic acid hemihydrochloride, O-benzylhydroxylamine HCl

  • Buffer: 100 mM Sodium Acetate, pH 4.5

  • Solvent: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) for stock solutions

  • Analytical Instrument: RP-HPLC with a UV detector

Experimental Workflow Diagram

G

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 1 M stock solution of Benzaldehyde in ACN.

    • Prepare 100 mM stock solutions of O-methylhydroxylamine HCl and the other test aminooxy reagent(s) in 100 mM Sodium Acetate buffer (pH 4.5). Ensure they are fully dissolved.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • Causality: To simplify the kinetics, we use a large excess (≥10-fold) of the aminooxy reagent. This makes the reaction appear first-order with respect to the aldehyde, allowing for straightforward calculation of the observed rate constant (k_obs).[9]

    • In a temperature-controlled vial at 25°C, add the required volume of pH 4.5 buffer.

    • Add the benzaldehyde stock solution to achieve a final concentration of 1 mM.

    • To initiate the reaction, add the aminooxy reagent stock solution to achieve a final concentration of 10 mM. Start a timer immediately.

  • Reaction Monitoring & Quenching:

    • At predefined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a large excess of acetone. Acetone is a fast-reacting ketone that will consume any remaining aminooxy reagent, effectively stopping the reaction with benzaldehyde.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the benzaldehyde peak at an appropriate UV wavelength (e.g., 250 nm).

    • Generate a standard curve for benzaldehyde to accurately quantify its concentration from the peak area at each time point.

  • Data Analysis and Calculation:

    • For each aminooxy reagent, plot the natural logarithm of the benzaldehyde concentration ratio (ln([Aldehyde]_t / [Aldehyde]_0)) versus time (in seconds).

    • The data should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant, k_obs (units: s⁻¹).

    • Calculate the second-order rate constant, k₂ (units: M⁻¹s⁻¹), using the equation: k₂ = k_obs / [Aminooxy Reagent]₀ where [Aminooxy Reagent]₀ is the initial concentration of the excess reagent (10 mM or 0.01 M in this protocol).

  • Comparison:

    • Compare the calculated k₂ values for O-methylhydroxylamine and the other tested reagents. The reagent with the higher k₂ value is the more kinetically efficient under these conditions.

Conclusion: Selecting the Right Reagent for the Job

While O-methylhydroxylamine remains an excellent and versatile choice for many oxime ligation applications due to its minimal steric profile and proven performance, a nuanced understanding of the alternatives is key to optimizing experimental design.

  • For Maximum Stability: Oxime linkages, in general, provide superior hydrolytic stability compared to hydrazones, making any of the discussed aminooxy reagents a good choice for durable conjugates.[12]

  • For Speed at Acidic pH: O-methylhydroxylamine is a kinetically efficient choice. A direct comparison using the protocol above will reveal if steric bulk in reagents like O-benzylhydroxylamine significantly impedes reaction rates.

  • For Neutral pH Reactions: The choice of catalyst (e.g., aniline, p-phenylenediamine) is often more critical to the reaction rate than minor structural differences between alkoxyamines.[11]

  • For Specific Functionality: Choose Aminooxyacetic Acid when increased water solubility or a charged handle is desired. Opt for O-benzylhydroxylamine when a UV-tag for purification or the potential for subsequent cleavage is required.[8]

By understanding the interplay of kinetics, stability, and functional requirements, researchers can confidently select the optimal oxime-forming reagent to advance their work in drug discovery, diagnostics, and the broader life sciences.

References

  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138–147. [Link]

  • Linhart, et al. (1980). Process for the production of o-substituted oximes.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • PubChem. O-Methylhydroxylamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Dirksen, A., & Hackeng, T. M. (2006). Oxime and Hydrazone/Hydrazide-Based Bioconjugation. In Click Chemistry for Biotechnology and Materials Science. [Link]

  • Atolaiye, et al. (2019). Kinetics of the Redox Reaction of Benzaldehyde and Dichromate Ions in Aqueous Acidic Medium. Journal of Applied Science & Environmental Management, 23(7), 1279-1283. [Link]

  • Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of the American Chemical Society, 134(3), 1788-1798. [Link]

  • Song, X., et al. (2020). O-Benzylhydroxylamine (BHA) as a Cleavable Tag for Isolation and Purification of Reducing Glycans. SLAS Technology, 25(3), 282-290. [Link]

  • Skyner, R. E., et al. (2015). Interpretation of pH-activity profiles for acid-base catalysis from molecular simulations. Proceedings of the National Academy of Sciences, 112(9), 2752-2757. [Link]

  • Martin, A. (n.d.). Physical Pharmacy: Physical Chemical Principles in the Pharmaceutical Sciences. [Link]

  • Mansoor, S. (2012). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry, 24(12), 5791-5794. [Link]

  • Zuman, P. (1975). POLAROGRAPHIC STUDY OF THE KINETICS AND EQUILIBRIA OF THE REACTION OF BENZALDEHYDES WITH HYDRAZINE. Collection of Czechoslovak Chemical Communications, 40(10), 2966-2979. [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. [Link]

  • Axup, J. Y., et al. (2013). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Methods in Molecular Biology, 1045, 235-255. [Link]

  • Wikipedia. (n.d.). Benzaldehyde. [Link]

  • De Rosa, G., et al. (2016). Towards the next generation of biomedicines by site-selective conjugation. Chemical Society Reviews, 45(4), 854-873. [Link]

  • Smith, D. F., et al. (2008). Gas-phase chemistry of benzyl alcohol. Atmospheric Environment, 42(10), 2313-2327. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Glen Research. (n.d.). Technical Brief - Aldehyde and AminoOxy conjugations. Glen Report, 25.15. [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Preparation method of benzaldehyde. CN102320943A.
  • PubChem. Benzaldehyde, O-methyloxime. National Center for Biotechnology Information. [Link]

  • Wei, Z., et al. (2015). pH-Dependent Enantioselectivity of D-amino Acid Oxidase in Aqueous Solution. Scientific Reports, 5, 17393. [Link]

  • Kirby, A. J., et al. (2009). Reactions of alpha-nucleophiles with a model phosphate diester. Organic & Biomolecular Chemistry, 7(12), 2536-2542. [Link]

  • Corrigan, N., et al. (2019). Visible-light unmasking of heterocyclic quinone methide radicals from alkoxyamines. Chemical Science, 10(44), 10363-10369. [Link]

  • Wang, Y., et al. (2017). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Journal of Flow Chemistry, 7(3-4), 109-113. [Link]

  • Wikipedia. (n.d.). Methoxyamine. [Link]

  • NIST. (n.d.). Benzaldehyde, O-methyloxime. NIST Chemistry WebBook. [Link]

  • Skyner, R. E., et al. (2015). Interpretation of pH–Activity Profiles for Acid–Base Catalysis from Molecular Simulations. Journal of the American Chemical Society, 137(7), 2636-2647. [Link]

  • Zare, D., et al. (2022). Revising Model Reactions in Plasmonic Chemistry: From Nitrothiophenol Coupling to Alkoxyamine Homolysis. ACS Nano, 16(2), 2217-2227. [Link]

  • Atolaiye, B. O., et al. (2019). Kinetics of the Redox Reaction of Benzaldehyde and Dichromate Ions in Aqueous Acidic Medium. Journal of Applied Science & Environmental Management, 23(7), 1279-1283. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of O-[(2-methoxyphenyl)methyl]hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. O-[(2-methoxyphenyl)methyl]hydroxylamine and its derivatives, while valuable in synthesis, possess significant hazards that necessitate meticulous disposal procedures. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.

The core principle for managing this chemical's waste stream is unequivocal: O-[(2-methoxyphenyl)methyl]hydroxylamine must be treated as hazardous waste. Under no circumstances should it or its containers be disposed of in standard trash or via sanitary sewer systems.

Hazard Identification and Risk Assessment

Understanding the "why" behind safety protocols is critical. O-[(2-methoxyphenyl)methyl]hydroxylamine, often handled as its hydrochloride salt (CAS 2687-43-6), belongs to the hydroxylamine class of compounds. This chemical family is known for its reactivity and potential biological effects. The primary hazards associated with this compound are detailed below.[1][2]

Hazard ClassGHS Hazard StatementCausality & Implication for Researchers
Skin Corrosion/Irritation H315: Causes skin irritation.The compound can cause inflammation, redness, and discomfort upon contact with the skin.[1][2] Repeated or prolonged contact should be avoided.
Serious Eye Damage H318: Causes serious eye damage.This is a critical risk. The chemical can cause severe, potentially irreversible damage to eye tissue.[1][3] This mandates stringent eye protection.
Skin Sensitization H317: May cause an allergic skin reaction.Initial exposures may not show a reaction, but the body can develop an allergic response.[1] Subsequent, even minor, exposures can lead to significant skin rashes.[1]
Aquatic Hazard H400: Very toxic to aquatic life.Release into the environment, even in small quantities, can be harmful to ecosystems.[4] This is a primary reason why drain disposal is strictly forbidden.
Potential Carcinogenicity H351: Suspected of causing cancer.Some hydroxylamine derivatives are suspected carcinogens, warranting careful handling to minimize long-term exposure risks.[5][6]

Personal Protective Equipment (PPE) and Safe Handling

Before any handling or disposal-related activity, a thorough check of your PPE is mandatory. The equipment listed is not merely a suggestion but a necessary barrier to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.Due to the severe eye damage risk (H318), standard safety glasses are insufficient. A face shield offers a secondary layer of protection against splashes.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Inspect gloves for integrity before each use. Remove and wash hands thoroughly after handling, even if gloves were worn.[1][7]
Body Protection Flame-resistant laboratory coat.Protects skin from accidental splashes and contamination of personal clothing.[7]
Respiratory Use only within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any dust or aerosols.[5]

Safe Handling Practices:

  • Always work within a well-ventilated chemical fume hood to minimize inhalation risk.[4][5]

  • Avoid generating dust when handling the solid form.

  • Use compatible tools (e.g., avoid metal spatulas if corrosivity is a concern).[8]

  • Wash hands thoroughly with soap and water after handling is complete.[2]

Step-by-Step Disposal Protocol

The proper disposal of O-[(2-methoxyphenyl)methyl]hydroxylamine is a process of containment, segregation, and professional management.

Step 1: Waste Segregation and Containerization

All materials contaminated with O-[(2-methoxyphenyl)methyl]hydroxylamine are considered hazardous waste.

  • Primary Chemical Waste:

    • Container: Use a dedicated, leak-proof hazardous waste container made of compatible material (e.g., the original container or a new, clean container provided by your institution's safety office).

    • Labeling: The container must be clearly labeled with a hazardous waste tag. The label must include:

      • The words "Hazardous Waste".

      • The full, unabbreviated chemical name: "O-[(2-methoxyphenyl)methyl]hydroxylamine" (or its salt form as appropriate).

      • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

      • The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).

      • The date waste was first added to the container (accumulation start date).

      • Your name, lab number, and contact information.

    • Storage: Keep the waste container tightly sealed when not in use. Store it in a designated, secure satellite accumulation area within your lab, away from incompatible materials like strong oxidizing agents or bases.[8]

  • Contaminated Solid Waste:

    • This includes used gloves, weigh boats, pipette tips, and absorbent paper from spill cleanups.

    • Collect these materials in a separate, clearly labeled container or a securely lined box designated for solid hazardous chemical waste.

Step 2: Managing Empty Containers

An "empty" container that held this chemical is not considered regular trash. It must be decontaminated or disposed of as hazardous waste.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: Crucially, the solvent used for rinsing (the "rinsate") must be collected and added to your liquid hazardous waste container.

  • Deface Label: Completely remove or deface the original manufacturer's label.

  • Final Disposal: Once decontaminated, the container can typically be disposed of as regular lab glass or plastic waste. Confirm this final step with your institution's EHS office.

Step 3: Arranging for Professional Disposal

The final and most critical step is to ensure the waste is handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[7]

  • Documentation: Complete any required waste manifest or pickup forms provided by your EHS office.

  • Professional Disposal: Your EHS office will work with a licensed waste disposal company.[7] The typical disposal method for this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]

Emergency Procedures: Spills and Exposures

In the event of an accident, a swift and correct response is vital.

  • Small Spill (Contained within a fume hood):

    • Alert: Notify colleagues in the immediate area.

    • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[1]

    • Collect: Carefully sweep or scoop the contained material into your solid hazardous waste container using non-sparking tools.[7]

    • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. The wipes used for decontamination are also hazardous waste.

    • Report: Inform your lab supervisor and EHS office of the incident.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10]

Disposal Decision Workflow

The following diagram illustrates the mandatory workflow for disposing of waste containing O-[(2-methoxyphenyl)methyl]hydroxylamine.

G Disposal Workflow for O-[(2-methoxyphenyl)methyl]hydroxylamine Waste start Waste Generated (Neat, In-Solution, or Contaminated Solid) container Select Appropriate & Compatible Hazardous Waste Container start->container labeling Label Container Correctly (Full Name, Hazards, Date, PI Info) container->labeling storage Store Securely in Designated Satellite Accumulation Area labeling->storage contact_ehs Container Full? Contact Institutional EHS Office storage->contact_ehs pickup EHS Schedules Pickup with Licensed Disposal Vendor contact_ehs->pickup Yes final_disposal Final Disposal via High-Temperature Incineration pickup->final_disposal

Caption: A flowchart illustrating the required steps from waste generation to final professional disposal.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: O-Benzylhydroxylamine hydrochloride. Retrieved from .

  • Fisher Scientific. (2025). Safety Data Sheet: O-Benzylhydroxylamine hydrochloride. Retrieved from .

  • ChemicalBook. (2026). O-Benzylhydroxylamine hydrochloride | 2687-43-6. Retrieved from .

  • BenchChem. (2025). Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide. Retrieved from .

  • Fisher Scientific. (2025). Safety Data Sheet: Methoxylamine hydrochloride. Retrieved from .

  • ChemicalBook. (2025). O-methylhydroxylamine - Safety Data Sheet. Retrieved from .

  • Environmental Protection Agency. (2005). Hydroxylamine hydrochloride MSDS.
  • Sdfine. (n.d.).
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: O-Methylhydroxylamine Hydrochloride. Retrieved from .

  • Fisher Scientific. (2025). Safety Data Sheet: O-Benzylhydroxylamine. Retrieved from .

  • TCI Chemicals. (2025). SAFETY DATA SHEET: O-Benzylhydroxylamine Hydrochloride. Retrieved from .

  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: O-Benzylhydroxylamine. Retrieved from .

  • Deepak Nitrite Ltd. (2020). SAFETY DATA SHEET Methoxylamine Hydrochloride solution.
  • Sigma-Aldrich. (n.d.). O-Benzylhydroxylamine 99 2687-43-6. Retrieved from .

  • Cole-Parmer. (2006). Material Safety Data Sheet - Hydroxylamine sulfate. Retrieved from .

  • Spectrum Chemical Mfg. Corp. (2019). SAFETY DATA SHEET: O-Methylhydroxylamine hydrochloride. Retrieved from .

  • ECHEMI. (n.d.). Hydroxylamine SDS, 7803-49-8 Safety Data Sheets. Retrieved from .

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